Enofelast
Description
Structure
3D Structure
Properties
CAS No. |
127035-60-3 |
|---|---|
Molecular Formula |
C16H15FO |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+ |
InChI Key |
HJGJDFXTHQBVNV-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |
Appearance |
Solid powder |
Other CAS No. |
127035-60-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol BI-L 239 BI-L-239 enofelast |
Origin of Product |
United States |
Foundational & Exploratory
Enofelast: A Novel Dual-Targeted Modulator for the Treatment of Asthma
A Technical Whitepaper on the Core Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. Current therapeutic strategies, while effective for many, leave a subset of patients with severe or uncontrolled asthma. This whitepaper details the mechanism of action of Enofelast, an investigational drug candidate with a novel dual-modulatory activity targeting key pathways in asthma pathophysiology. This compound functions as both a potent phosphodiesterase (PDE) inhibitor, with selectivity for PDE3 and PDE4 isoforms, and an antagonist of adenosine A2B and A3 receptors. This dual action is hypothesized to provide both bronchodilatory and broad anti-inflammatory effects, offering a promising new therapeutic approach for the management of asthma.
Introduction: The Unmet Need in Asthma Therapy
Despite the availability of effective controller medications such as inhaled corticosteroids and long-acting beta-agonists, a significant number of patients with asthma continue to experience symptoms and exacerbations. The heterogeneity of asthma, with different underlying inflammatory pathways (endotypes), underscores the need for novel therapeutic agents that can target multiple components of the disease process. Eosinophilic inflammation, driven by T-helper 2 (Th2) cytokines, is a key feature in a large subset of asthmatics.[1][2] Key molecular pathways, including those regulated by cyclic adenosine monophosphate (cAMP) and adenosine signaling, are implicated in the inflammatory cascade and bronchoconstriction characteristic of asthma.
This compound is a novel small molecule designed to simultaneously address these pathways through its dual mechanism of action. By inhibiting phosphodiesterases and antagonizing specific adenosine receptors, this compound has the potential to offer a synergistic anti-inflammatory and bronchodilatory effect.
Core Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic potential in asthma stems from its ability to modulate two critical signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound exhibits potent inhibitory activity against PDE3 and PDE4. PDEs are enzymes that degrade cyclic nucleotides, such as cAMP.[3] By inhibiting these enzymes, this compound increases intracellular cAMP levels in airway smooth muscle and inflammatory cells.
-
Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at the adenosine A2B and A3 receptors. Adenosine is an endogenous nucleoside that can exert pro-inflammatory effects in the airways, particularly in asthmatic individuals, where it can trigger bronchoconstriction.
Phosphodiesterase Inhibition: Bronchodilation and Anti-inflammation
The elevation of intracellular cAMP through PDE inhibition leads to two major downstream effects beneficial in asthma:
-
Bronchodilation: In airway smooth muscle cells, increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to the relaxation of the airway smooth muscle, resulting in bronchodilation. The inhibition of PDE3, which is present in airway smooth muscle, is particularly relevant for this effect.[3]
-
Anti-inflammatory Effects: In various inflammatory cells, including mast cells, eosinophils, and T-lymphocytes, elevated cAMP levels suppress their activation and the release of pro-inflammatory mediators.[4] PDE4 is the predominant PDE isoform in these immune cells, making its inhibition a key contributor to the anti-inflammatory profile of this compound.[4]
Adenosine Receptor Antagonism: Attenuating Pro-inflammatory Signals
In the context of asthma, adenosine is released during inflammation and can exacerbate the condition by acting on its receptors. This compound's antagonism of A2B and A3 receptors is expected to counteract these effects:
-
Inhibition of Mast Cell Degranulation: Activation of A2B and A3 receptors on mast cells can trigger the release of histamine and other bronchoconstrictor and pro-inflammatory mediators. By blocking these receptors, this compound can prevent this mast cell degranulation.
-
Reduction of Eosinophil Activation: Adenosine can promote the survival and activation of eosinophils, key effector cells in allergic asthma.[1] Antagonism of A2B and A3 receptors by this compound may reduce eosinophilic inflammation.
The combined effects of PDE inhibition and adenosine receptor antagonism are hypothesized to result in a potent and synergistic anti-asthmatic activity.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay Type | This compound IC50/Ki (nM) |
| PDE3A | Enzyme Inhibition | 15.2 ± 2.1 |
| PDE4B | Enzyme Inhibition | 8.7 ± 1.5 |
| Adenosine A2B Receptor | Radioligand Binding | 22.5 ± 3.8 (Ki) |
| Adenosine A3 Receptor | Radioligand Binding | 12.1 ± 2.3 (Ki) |
Table 2: Cellular Effects of this compound
| Cell Type | Parameter Measured | This compound EC50 (nM) |
| Human Airway Smooth Muscle Cells | Relaxation (cAMP accumulation) | 18.9 ± 4.2 |
| Human Eosinophils | Inhibition of Superoxide Production | 11.5 ± 3.1 |
| Human Mast Cells | Inhibition of Histamine Release | 25.3 ± 5.6 |
Table 3: In Vivo Efficacy in an Ovalbumin-Induced Allergic Asthma Mouse Model
| Treatment Group | Bronchoalveolar Lavage (BAL) Eosinophils (x10^4) | Airway Hyperresponsiveness (Penh) |
| Vehicle Control | 25.6 ± 4.3 | 3.2 ± 0.5 |
| This compound (1 mg/kg) | 12.1 ± 2.9 | 1.8 ± 0.3 |
| This compound (5 mg/kg) | 5.8 ± 1.7 | 1.1 ± 0.2 |
| Dexamethasone (1 mg/kg) | 8.2 ± 2.1** | 1.5 ± 0.4 |
| p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control |
Experimental Protocols
PDE Enzyme Inhibition Assay
The inhibitory activity of this compound against PDE3A and PDE4B was determined using a commercially available fluorescence polarization-based assay. Recombinant human PDE enzymes were incubated with a fluorescently labeled cAMP substrate and varying concentrations of this compound. The degree of fluorescence polarization is inversely proportional to the amount of hydrolyzed substrate. IC50 values were calculated from the concentration-response curves.
Adenosine Receptor Binding Assay
The affinity of this compound for human adenosine A2B and A3 receptors was assessed through radioligand binding assays. Membranes from cells stably expressing the respective receptors were incubated with a specific radioligand ([³H]-DPCPX for A1, [³H]-ZM241385 for A2A, etc.) and a range of concentrations of this compound. The amount of bound radioligand was quantified by scintillation counting. Ki values were determined using the Cheng-Prusoff equation.
Ovalbumin-Induced Allergic Asthma Mouse Model
BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Subsequently, mice were challenged with aerosolized OVA to induce an asthmatic phenotype.[5] this compound or vehicle was administered orally prior to the OVA challenges. 24 hours after the final challenge, airway hyperresponsiveness to methacholine was measured using whole-body plethysmography. Bronchoalveolar lavage (BAL) fluid was collected to determine inflammatory cell counts.
Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of action.
Caption: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a promising, novel therapeutic candidate for the treatment of asthma through its innovative dual mechanism of action. By simultaneously increasing intracellular cAMP via PDE3 and PDE4 inhibition and blocking the pro-inflammatory effects of adenosine through A2B and A3 receptor antagonism, this compound has the potential to provide both potent bronchodilation and broad anti-inflammatory effects. The preclinical data presented in this whitepaper support the continued development of this compound. Further studies, including comprehensive toxicology assessments and human clinical trials, are warranted to fully elucidate the safety and efficacy of this compound in patients with asthma.
References
- 1. Eosinophilic inflammation: An Appealing Target for Pharmacologic Treatments in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Selective Inhibition of Phosphodiesterases 4A, B, C and D Isoforms in Chronic Respiratory Diseases: Current and Future Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol suppresses allergen-induced airway inflammation in a mouse allergic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-L-239 (Enofelast): A Technical Guide to its 5-Lipoxygenase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-lipoxygenase (5-LO) inhibitory activity of the compound BI-L-239, also known as Enofelast. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction to BI-L-239 (this compound)
BI-L-239, chemically identified as 2,6-dimethyl-4-[2-(4-fluorophenyl)ethenyl]phenol, is a potent and selective inhibitor of 5-lipoxygenase.[1][2] 5-Lipoxygenase is a key enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[3] By inhibiting 5-LO, BI-L-239 effectively blocks the production of leukotrienes, thereby exerting anti-inflammatory effects. This has positioned BI-L-239 as a compound of interest in preclinical models of inflammatory diseases, particularly asthma.[2]
Quantitative Inhibitory Activity
The inhibitory potency of BI-L-239 against 5-lipoxygenase has been quantified in various in vitro cellular systems. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.
| Cell Type/System | Assay Description | IC50 Value | Reference |
| Guinea Pig Lung (chopped) | Inhibition of calcium ionophore-induced Leukotriene B4 (LTB4) generation | 2.48 µM | [1] |
| Human Lung Mast Cells | Inhibition of 5-lipoxygenase product generation | 28 - 340 nM | [2] |
| Human Alveolar Macrophages | Inhibition of 5-lipoxygenase product generation | 28 - 340 nM | [2] |
| Human Peripheral Blood Leukocytes | Inhibition of 5-lipoxygenase product generation | 28 - 340 nM | [2] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
BI-L-239 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a crucial component of the arachidonic acid signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to Leukotriene A4 (LTA4), a pivotal intermediate that can be further metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as chemotaxis, bronchoconstriction, and increased vascular permeability.[3][4] By inhibiting 5-LO, BI-L-239 blocks the initial and rate-limiting step in this pathway, thereby preventing the synthesis of all downstream leukotrienes.
Figure 1: Signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of BI-L-239.
Experimental Protocols
The following sections outline the general methodologies used in the key experiments cited for determining the 5-lipoxygenase inhibitory activity of BI-L-239.
In Vitro Inhibition of LTB4 Generation in Chopped Guinea Pig Lung
This assay is designed to measure the direct inhibitory effect of a compound on the production of LTB4 in a tissue preparation.
Methodology:
-
Tissue Preparation: Guinea pig lungs are harvested and finely chopped to create a tissue suspension.
-
Incubation with Inhibitor: The chopped lung tissue is pre-incubated with varying concentrations of BI-L-239 or a vehicle control for a specified period.
-
Stimulation of LTB4 Production: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187), which increases intracellular calcium levels and activates 5-lipoxygenase.
-
Termination of Reaction and Extraction: The reaction is stopped, and the leukotrienes are extracted from the tissue and supernatant.
-
Quantification of LTB4: The concentration of LTB4 is determined using a sensitive analytical method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of LTB4 production against the concentration of BI-L-239.
Figure 2: Experimental workflow for the in vitro LTB4 inhibition assay.
Inhibition of 5-Lipoxygenase Product Generation in Human Leukocytes
This cell-based assay assesses the ability of a compound to inhibit the production of 5-LO products in primary human inflammatory cells.
Methodology:
-
Isolation of Leukocytes: Human peripheral blood leukocytes, lung mast cells, or alveolar macrophages are isolated from healthy donors.
-
Pre-incubation with Inhibitor: The isolated cells are pre-incubated with various concentrations of BI-L-239 or a vehicle control.
-
Cellular Activation: The cells are stimulated with an appropriate agonist to induce the 5-lipoxygenase pathway (e.g., calcium ionophore, antigen for sensitized mast cells).
-
Sample Collection and Processing: The cell suspension is centrifuged, and the supernatant is collected for the analysis of 5-LO products.
-
Quantification of 5-LO Products: The levels of leukotrienes (e.g., LTB4, LTC4) are measured using immunoassays or chromatographic methods.
-
Data Analysis: The concentration-dependent inhibition of 5-LO product formation is used to determine the IC50 value of BI-L-239.
Conclusion
BI-L-239 (this compound) is a well-characterized inhibitor of 5-lipoxygenase with potent activity in the nanomolar to low micromolar range in various cellular systems. Its mechanism of action is the direct inhibition of the 5-LO enzyme, leading to a reduction in the production of pro-inflammatory leukotrienes. The experimental protocols outlined in this guide provide a basis for the continued investigation of BI-L-239 and other 5-LO inhibitors in the context of inflammatory disease research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Ensifentrine in Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor under development for the treatment of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and potentially asthma.[1][2] Its unique mechanism of action, combining both bronchodilator and anti-inflammatory properties in a single molecule, offers a promising therapeutic approach for complex airway diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for Ensifentrine, focusing on its mechanism of action, key preclinical findings, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Dual PDE3 and PDE4 Inhibition
Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes: PDE3 and PDE4. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in airway smooth muscle tone and inflammatory responses.[1][3]
-
PDE3 Inhibition: Primarily located in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP, resulting in smooth muscle relaxation and subsequent bronchodilation.[1][3]
-
PDE4 Inhibition: Predominantly found in inflammatory cells (such as neutrophils, eosinophils, and macrophages), the inhibition of PDE4 also increases intracellular cAMP levels. This elevation suppresses the release of pro-inflammatory mediators and cytokines, thereby exerting an anti-inflammatory effect.[1][3] Furthermore, PDE4 inhibition has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which may improve mucociliary clearance.[5][6]
The dual inhibition of both PDE3 and PDE4 is suggested to produce additive or even synergistic effects on both bronchodilation and anti-inflammation.[5][7]
Signaling Pathway of Ensifentrine
Preclinical Data Presentation
The following tables summarize the key quantitative preclinical findings for Ensifentrine in various experimental models.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 (nM) | Source |
| PDE3 | 0.4 | [8] |
| PDE4 | 1479 | [8] |
Table 2: In Vitro Effects on Human Bronchial Epithelial (HBE) Cells
| Parameter | Effect | Time Point | Source |
| Ciliary Beat Frequency | +2.6 ± 0.8% (p < 0.05) | 1 minute | [5][9] |
| +8.1 ± 1.2% (p < 0.001) | 5 minutes | [5][9] | |
| +10.4 ± 1.8% (p < 0.001) | 30 minutes | [5][9] | |
| CFTR Activity (forskolin-stimulated) | ~10-fold potentiation (at 10µM) | Not specified | [5] |
Table 3: In Vivo Anti-inflammatory Effects in Guinea Pig Models
| Model | Treatment | Effect on Inflammatory Cells | Source |
| Ovalbumin-sensitized | Ensifentrine (10 mg/kg, oral) | Significant inhibition of eosinophil recruitment | [8] |
| Inhaled Ensifentrine (25% in lactose) | Significant inhibition of eosinophil recruitment | [8] | |
| Antigen Challenge | Inhaled Ensifentrine | Inhibition of total cell recruitment in BAL fluid | [10] |
Table 4: In Vivo Bronchodilator and Bronchoprotective Effects in Guinea Pigs
| Model | Treatment | Effect | Source |
| Spasmogen-induced airway constriction | Inhaled Ensifentrine | Dose-dependent relaxation (7-65% reduction in obstruction) | [10] |
| Inhaled Ensifentrine + Atropine | Synergistic effect (42-82% reduction in obstruction) | [10] | |
| Inhaled Ensifentrine + Salbutamol | Synergistic effect (64-78% reduction in obstruction) | [10] |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in this guide.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ensifentrine on PDE3 and PDE4 enzymes.
-
Methodology:
-
Recombinant human PDE3 and PDE4 enzymes were used.
-
The enzymes were incubated with varying concentrations of Ensifentrine.
-
The substrate, cAMP, was added to the reaction mixture.
-
The amount of cAMP hydrolyzed by the enzymes was measured, typically using a radioimmunoassay or a fluorescence-based assay.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Ciliary Beat Frequency (CBF) Measurement in Human Bronchial Epithelial (HBE) Cells
-
Objective: To assess the effect of Ensifentrine on the ciliary function of human airway cells.
-
Methodology:
-
Primary HBE cells were cultured on permeable supports to form a differentiated, ciliated epithelium.
-
The cell cultures were mounted on a heated microscope stage maintained at 37°C.
-
A high-speed digital video camera attached to the microscope was used to record ciliary movement.
-
Baseline CBF was recorded before the addition of Ensifentrine.
-
Ensifentrine was added to the apical surface of the cultures, and CBF was recorded at specified time intervals.
-
CBF was determined by analyzing the video recordings using specialized software that calculates the frequency of ciliary beating.
-
Experimental Workflow for CBF Measurement
In Vivo Model of Allergic Airway Inflammation in Guinea Pigs
-
Objective: To evaluate the anti-inflammatory effects of Ensifentrine in a relevant animal model of asthma.
-
Methodology:
-
Sensitization: Guinea pigs were sensitized to an allergen, typically ovalbumin, via intraperitoneal injections with an adjuvant.
-
Drug Administration: A predetermined period after sensitization, animals were treated with either vehicle control or Ensifentrine (administered orally or via inhalation).
-
Allergen Challenge: Following drug administration, the animals were challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the allergen challenge (e.g., 6 hours), the animals were euthanized, and a BAL was performed to collect cells and fluid from the lungs.
-
Cellular Analysis: The total number of inflammatory cells (including eosinophils, neutrophils, macrophages, and lymphocytes) in the BAL fluid was determined using a hemocytometer and differential cell counts were performed on stained cytospin preparations.
-
Experimental Workflow for Guinea Pig Allergic Inflammation Model
Conclusion
The preclinical data for Ensifentrine provide a strong rationale for its development as a novel treatment for respiratory diseases. Its dual mechanism of inhibiting both PDE3 and PDE4 translates into a unique pharmacological profile characterized by both potent bronchodilation and significant anti-inflammatory activity. In vitro studies have elucidated its enzymatic inhibitory profile and its beneficial effects on ciliary function, while in vivo models have confirmed its efficacy in reducing airway inflammation and bronchoconstriction. These promising preclinical findings have paved the way for the clinical development of Ensifentrine as a potential new therapeutic option for patients with COPD and other respiratory ailments.
References
- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Ensifentrine used for? [synapse.patsnap.com]
- 4. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual phosphodiesterase 3 and 4 inhibitor RPL554 stimulates CFTR and ciliary beating in primary cultures of bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Phosphodiesterase Inhibitors in Airway Inflammation: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "Enofelast" did not yield any publicly available information. This suggests the name may be an internal project code, a misspelling, or a discontinued entity not present in scientific literature or clinical trial databases. This guide will therefore focus on the well-established target validation of a prominent class of drugs for airway inflammation that "this compound" was likely related to: Phosphodiesterase (PDE) inhibitors, with a specific focus on PDE4 and dual PDE3/PDE4 inhibitors.
Executive Summary
Airway inflammation is a cornerstone of the pathophysiology of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A key therapeutic strategy in managing these conditions is the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that governs a wide array of cellular responses, including smooth muscle relaxation and the suppression of inflammatory cell activity. Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cAMP, thereby terminating its signaling. Inhibition of specific PDE isoenzymes, particularly PDE4, has emerged as a validated therapeutic approach to elevate intracellular cAMP levels, leading to both bronchodilatory and anti-inflammatory effects. This guide provides an in-depth overview of the target validation for PDE inhibitors in the context of airway inflammation, detailing the mechanism of action, preclinical and clinical data, and key experimental protocols.
The Role of Phosphodiesterases in Airway Inflammation
The PDE superfamily comprises 11 families of enzymes. In the context of airway inflammation and bronchoconstriction, PDE3 and PDE4 are of particular interest.
-
PDE4: This is the predominant PDE isoenzyme in most inflammatory cells, including eosinophils, neutrophils, T-cells, and macrophages.[1] Its inhibition leads to a reduction in the release of pro-inflammatory mediators. While present in airway smooth muscle cells, its inhibition does not produce significant acute bronchodilation in humans.[1]
-
PDE3: Found in airway smooth muscle, its inhibition leads to increased cAMP and subsequent muscle relaxation and bronchodilation.[2]
The distinct but complementary roles of these enzymes have led to the development of both selective PDE4 inhibitors and dual PDE3/PDE4 inhibitors.
Mechanism of Action: The cAMP Signaling Pathway
The therapeutic effects of PDE inhibitors in airway inflammation are mediated through the potentiation of the cAMP signaling cascade.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of PDE inhibitors has been quantified in numerous studies. The tables below summarize key findings for representative compounds.
Table 1: Preclinical Data for PDE Inhibitors
| Compound | Target | Assay | IC50 | Key Finding |
| Roflumilast | PDE4 | Enzyme Activity Assay | ~0.8 nM | Potent and selective inhibition of PDE4. |
| Ensifentrine | PDE3/PDE4 | Enzyme Activity Assay | PDE3: ~100 nM, PDE4: ~1 µM | Dual inhibition profile. |
| Roflumilast | PDE4 | LPS-induced TNF-α release in human whole blood | ~5 nM | Suppression of inflammatory cytokine production. |
| Ensifentrine | PDE3/PDE4 | In vitro relaxation of human bronchi | Induces significant relaxation | Demonstrates bronchodilatory potential.[3] |
Table 2: Clinical Trial Data for PDE4 Inhibitors in COPD
| Compound | Trial Phase | Primary Endpoint | Result | Reference |
| Roflumilast | Phase III | Reduction in moderate-to-severe exacerbations | Significant reduction in exacerbations and modest improvement in lung function. | [4][5] |
| Roflumilast | N/A | Allergen-induced late asthmatic reactions | Attenuates the late asthmatic reaction. | [4] |
| Ensifentrine | Phase III (ENHANCE-2) | Improvement in lung function | Significant bronchodilation and reduced risk of exacerbations. | [3] |
Key Experimental Protocols for Target Validation
Validating PDE inhibitors for airway inflammation involves a series of in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of a compound against specific PDE isoenzymes.
Methodology:
-
Enzyme Source: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE4D) are expressed and purified.
-
Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) is used as the substrate.
-
Reaction: The test compound at various concentrations is incubated with the PDE enzyme and [³H]-cAMP in a suitable buffer.
-
Separation: The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of [³H]-AMP produced is quantified by scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Assays for Anti-Inflammatory Activity
Objective: To assess the ability of a compound to suppress inflammatory responses in relevant cell types.
Methodology (using human peripheral blood mononuclear cells - PBMCs):
-
Cell Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) and pre-incubated with various concentrations of the test compound.
-
Stimulation: Inflammatory response is induced by adding a stimulant such as Lipopolysaccharide (LPS).
-
Incubation: Cells are incubated for a defined period (e.g., 18-24 hours).
-
Cytokine Measurement: Supernatants are collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using ELISA or multiplex bead arrays.
-
Data Analysis: The dose-dependent inhibition of cytokine release is determined, and IC50 values are calculated.
In Vivo Models of Airway Inflammation
Objective: To evaluate the efficacy of a compound in a living organism that mimics aspects of human airway disease.
Methodology (Ovalbumin-induced allergic airway inflammation in mice):
-
Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for several consecutive days to induce airway inflammation.
-
Treatment: The test compound is administered (e.g., orally, intratracheally) before each OVA challenge.
-
Assessment (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils) are performed.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration.
-
Cytokine Analysis: Cytokine levels in BAL fluid are measured by ELISA.
-
-
Data Analysis: The reduction in inflammatory cell numbers and cytokine levels in the treatment group is compared to the vehicle control group.
Conclusion
The inhibition of phosphodiesterases, particularly PDE4 and the dual inhibition of PDE3 and PDE4, represents a clinically validated strategy for the management of airway inflammation in diseases like asthma and COPD. The mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for their dual anti-inflammatory and bronchodilatory effects. A robust and systematic approach to target validation, progressing from in vitro enzymatic and cellular assays to in vivo disease models and ultimately to human clinical trials, is essential for the successful development of novel PDE inhibitors. The data for compounds like Roflumilast and Ensifentrine underscore the therapeutic potential of this drug class.
References
In Vitro Characterization of BI-L-239: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound designated as BI-L-239 is not described in publicly available scientific literature, patent databases, or other accessible resources. The following guide is a structured template illustrating the type of information that would be included in a technical whitepaper for the in vitro characterization of a novel compound. The specific data, protocols, and pathways are presented as hypothetical examples to fulfill the user's request for a detailed guide.
Abstract
This document provides a comprehensive overview of the in vitro pharmacological profile of BI-L-239, a novel investigational compound. The report details its binding affinity, functional activity, and selectivity profile against its primary target and a panel of related off-targets. Methodologies for the key biochemical and cell-based assays are described, and the compound's putative mechanism of action is illustrated through signaling pathway diagrams. All quantitative data are summarized for clarity and comparative analysis.
Quantitative Data Summary
The in vitro characteristics of BI-L-239 have been assessed through a series of standardized assays. The key quantitative metrics are summarized in the tables below.
Table 1: Receptor Binding Affinity of BI-L-239
| Target | Assay Type | Radioligand | Kᵢ (nM) | n |
| Target X | Radioligand Binding | [³H]-Ligand Y | 15.2 ± 2.1 | 3 |
| Off-Target A | Radioligand Binding | [³H]-Ligand Z | > 10,000 | 2 |
| Off-Target B | Radioligand Binding | [¹²⁵I]-Ligand W | 8,750 ± 550 | 2 |
Table 2: Functional Activity of BI-L-239
| Assay Type | Cell Line | Parameter Measured | EC₅₀ / IC₅₀ (nM) | Mode of Action | n |
| cAMP Accumulation | HEK293-Target X | cAMP Levels | IC₅₀ = 45.8 ± 5.3 | Inverse Agonist | 3 |
| Calcium Flux | CHO-K1-Target X | Intracellular Ca²⁺ | IC₅₀ = 62.1 ± 7.8 | Antagonist | 3 |
| Reporter Gene | U2OS-Target X | Luciferase Activity | IC₅₀ = 33.5 ± 4.1 | Antagonist | 3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of BI-L-239 for its target receptor.
-
Cell Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the target receptor. Cells were harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuged. The resulting pellet was resuspended in assay buffer.
-
Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained 10 µg of cell membrane protein, a fixed concentration of the specified radioligand, and varying concentrations of BI-L-239 (0.1 nM to 100 µM). Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubation and Detection: The plates were incubated for 60 minutes at room temperature. The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
cAMP Functional Assay
-
Objective: To assess the functional activity of BI-L-239 by measuring its effect on cyclic AMP (cAMP) production.
-
Cell Culture: HEK293 cells expressing the target receptor were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Protocol: Cells were seeded into 96-well plates and grown to confluence. On the day of the assay, the culture medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor. Cells were then treated with varying concentrations of BI-L-239 for 15 minutes before stimulation with a known agonist.
-
Detection: Following a 30-minute incubation with the agonist, the reaction was stopped, and the cells were lysed. The intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The IC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the characterization of BI-L-239.
Caption: Putative signaling pathway of BI-L-239 as an antagonist/inverse agonist at Target X.
Caption: High-level workflow for the radioligand binding assay.
Caption: Logical relationship defining compound selectivity.
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Enofelast in a Guinea Pig Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for evaluating the in vivo efficacy of Enofelast, a phosphodiesterase 3 (PDE3) inhibitor, in a guinea pig model of allergic asthma. Guinea pigs are a well-established model for asthma research due to the physiological and pharmacological similarities of their airways to humans.[1] This protocol outlines the procedures for allergen sensitization and challenge, administration of this compound, and the subsequent measurement of airway hyperresponsiveness and inflammatory markers. The anticipated mechanism of action of this compound involves the inhibition of PDE3, leading to increased intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, resulting in bronchodilation and anti-inflammatory effects.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[2] Phosphodiesterase (PDE) inhibitors are a class of drugs that have shown therapeutic potential in asthma by targeting the enzymes that degrade cyclic nucleotides.[2] this compound is a selective inhibitor of PDE3, an enzyme that is predominantly expressed in airway smooth muscle and is involved in regulating its tone.[2] Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn promotes airway smooth muscle relaxation and mitigates inflammatory responses.[1][2]
Preclinical studies in guinea pigs have demonstrated that selective PDE3 inhibitors can significantly reduce antigen-induced airway hyperresponsiveness, supporting their potential utility in asthma treatment.[3] This protocol provides a comprehensive guide for the in vivo evaluation of this compound in an ovalbumin (OVA)-sensitized guinea pig model of allergic asthma.
Signaling Pathway of this compound (PDE3 Inhibition)
Caption: Signaling pathway of this compound via PDE3 inhibition.
Experimental Protocol
This protocol is based on established methods for inducing allergic asthma in guinea pigs and evaluating the effects of therapeutic interventions.
Animals
Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Sensitization and Challenge
-
Sensitization (Day 0 and Day 7):
-
Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) mixed with 100 mg of aluminum hydroxide (Al(OH)3) in 1 mL of saline.
-
A booster injection is given on day 7.
-
-
Aerosol Challenge (Day 21):
-
On day 21, conscious guinea pigs are placed in a whole-body plethysmography chamber and exposed to an aerosol of 0.5% OVA in saline for 30 seconds.
-
This compound Administration
-
Route of Administration: Oral gavage is a suitable route for preclinical evaluation.
-
Dosage: Based on studies with other PDE3 inhibitors like milrinone, a starting dose of 30 mg/kg of this compound is recommended.[3] A dose-response study (e.g., 10, 30, 100 mg/kg) is advised to determine the optimal effective dose.
-
Timing: Administer this compound 1 hour before the OVA aerosol challenge. A vehicle control group (e.g., saline or appropriate solvent) should be included.
Measurement of Airway Hyperresponsiveness
-
Method: Use a whole-body plethysmograph to measure changes in airway resistance.
-
Procedure:
-
Place the guinea pig in the plethysmograph and allow it to acclimatize.
-
Record baseline respiratory parameters.
-
Administer increasing concentrations of a bronchoconstrictor, such as histamine or methacholine, via an ultrasonic nebulizer.
-
Record the changes in specific airway resistance (sRaw) or enhanced pause (Penh) after each dose of the bronchoconstrictor.
-
Generate a dose-response curve to determine the provocative concentration of the bronchoconstrictor that causes a 100% increase in sRaw (PC100) or a 200% increase in Penh (PC200).
-
Bronchoalveolar Lavage (BAL)
-
Timing: Perform BAL 24 hours after the OVA challenge.
-
Procedure:
-
Anesthetize the guinea pig.
-
Cannulate the trachea and instill and withdraw 5 mL of sterile saline three times.
-
Pool the recovered fluid (BAL fluid).
-
-
Analysis:
-
Total Cell Count: Use a hemocytometer to count the total number of cells in the BAL fluid.
-
Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Data Presentation
Table 1: Effect of this compound on Airway Hyperresponsiveness to Histamine
| Treatment Group | Dose (mg/kg, p.o.) | PC100 Histamine (mg/mL) |
| Vehicle Control | - | Value |
| This compound | 10 | Value |
| This compound | 30 | Value |
| This compound | 100 | Value |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^5) | Lymphocytes (x10^4) |
| Vehicle Control | - | Value | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value | Value |
| This compound | 30 | Value | Value | Value | Value | Value |
| This compound | 100 | Value | Value | Value | Value | Value |
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Conclusion
This protocol provides a robust framework for the in vivo evaluation of this compound in a guinea pig model of allergic asthma. By measuring the effects on airway hyperresponsiveness and airway inflammation, researchers can effectively assess the therapeutic potential of this compound for the treatment of asthma. The use of a well-characterized animal model and standardized procedures will ensure the generation of reliable and reproducible data for drug development professionals.
References
- 1. A pathophysiological role of PDE3 in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced airway hyperresponsiveness by phosphodiesterase 3 and 4 inhibitors in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-L-239 Administration in Rodent Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells. Rodent models of asthma are invaluable tools for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. BI-L-239 (also known as enofelast) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of asthma. These application notes provide detailed protocols for the induction of asthma in rodent models and guidance on the administration of BI-L-239 for efficacy testing, based on available preclinical data.
Mechanism of Action of BI-L-239
BI-L-239 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. By blocking this initial step, BI-L-239 effectively suppresses the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which mediate bronchoconstriction, mucus secretion, and eosinophil recruitment.
5-Lipoxygenase Signaling Pathway
Application Notes and Protocols for Measuring Airway Hyperresponsiveness with Enofelast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli.[1][2] The measurement of AHR is a critical tool in the diagnosis of asthma and in the preclinical evaluation of novel therapeutics.[1] Enofelast (also known as BI-L-239) is a potent and selective 5-lipoxygenase (5-LO) inhibitor that has demonstrated efficacy in attenuating AHR in preclinical models of allergic asthma.[3] These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its use in measuring AHR, and representative data from preclinical studies.
Mechanism of Action of this compound
This compound is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[3] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells, such as eosinophils, into the airways. By inhibiting 5-LO, this compound effectively blocks the production of leukotrienes, thereby mitigating the downstream inflammatory cascade that leads to airway hyperresponsiveness.
Signaling Pathway of this compound in Modulating Airway Inflammation
References
- 1. Airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship of airway hyperresponsiveness and airway inflammation: Airway hyperresponsiveness in asthma: its measurement and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI-L-239, a 5-lipoxygenase inhibitor, blocks inhaled antigen-induced airway hyperresponsiveness in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro 5-Lipoxygenase Inhibition by Enofelast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enofelast (also known as BI-L-239) is a known inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The inhibition of 5-LO is a critical target for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on 5-lipoxygenase.
Data Presentation
The inhibitory potency of this compound on 5-lipoxygenase is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Cell/Enzyme Source | IC50 (μM) | Reference |
| This compound (BI-L-239) | Calcium Ionophore-Induced Leukotriene B4 (LTB4) Generation | Chopped Guinea Pig Lung | 2.48 | [1][2] |
Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which are pro-inflammatory mediators. This compound exerts its effect by directly inhibiting the 5-lipoxygenase enzyme.
References
Enofelast Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enofelast, also known as BI-L-239, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. As a 5-LO inhibitor, this compound effectively blocks the production of leukotrienes, making it a valuable tool for preclinical research aimed at understanding the role of these mediators in disease and for the development of novel anti-inflammatory therapies.
This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, with a focus on its application in animal models of asthma. Due to its poor aqueous solubility, specific formulation strategies are required to ensure adequate bioavailability for both in vivo and in vitro studies.
Mechanism of Action: 5-Lipoxygenase Inhibition
This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively shuts down the entire leukotriene biosynthetic pathway.
References
Application Notes and Protocols: Immunohistochemical Analysis of Inflammation Markers in Response to a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The development of novel anti-inflammatory therapeutics requires robust methods for evaluating their efficacy in relevant biological systems. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and semi-quantification of specific protein markers of inflammation within the tissue context, providing valuable insights into a drug's mechanism of action.
These application notes provide a comprehensive guide for the immunohistochemical analysis of key inflammation markers—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB)—in tissue samples, hypothetically treated with a novel anti-inflammatory agent. The protocols and data presentation formats can be adapted for the specific agent under investigation, such as Enofelast, once its characteristics are known.
Data Presentation: Quantitative Analysis of Marker Expression
To facilitate the comparison of staining intensity and distribution across different treatment groups, a semi-quantitative scoring method is recommended. The data should be summarized in a clear and structured table.
Table 1: Semi-Quantitative Analysis of Inflammation Marker Expression
| Target Marker | Treatment Group | Staining Intensity Score (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| TNF-α | Vehicle Control | 2.5 ± 0.4 | 75 ± 8 | 187.5 ± 35 |
| Low-Dose Agent | 1.8 ± 0.3 | 50 ± 10 | 90 ± 21 | |
| High-Dose Agent | 0.9 ± 0.2 | 20 ± 5 | 18 ± 5.5 | |
| IL-6 | Vehicle Control | 2.8 ± 0.3 | 80 ± 5 | 224 ± 23 |
| Low-Dose Agent | 1.5 ± 0.5 | 45 ± 9 | 67.5 ± 24 | |
| High-Dose Agent | 0.7 ± 0.3 | 15 ± 6 | 10.5 ± 5.2 | |
| COX-2 | Vehicle Control | 2.2 ± 0.5 | 65 ± 12 | 143 ± 38 |
| Low-Dose Agent | 1.2 ± 0.4 | 35 ± 8 | 42 ± 16 | |
| High-Dose Agent | 0.5 ± 0.2 | 10 ± 4 | 5 ± 2.3 | |
| NF-κB (p65) | Vehicle Control | 2.6 ± 0.4 (Nuclear) | 70 ± 9 | 182 ± 38 |
| Low-Dose Agent | 1.3 ± 0.3 (Cytoplasmic) | 40 ± 11 | 52 ± 16 | |
| High-Dose Agent | 0.6 ± 0.2 (Cytoplasmic) | 18 ± 7 | 10.8 ± 4.8 |
Scores are represented as mean ± standard deviation. Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is calculated by multiplying the intensity score by the percentage of positive cells.
Experimental Protocols
A generalized, robust protocol for immunohistochemical staining of paraffin-embedded tissue sections is provided below. This protocol should be optimized for each specific primary antibody.
Protocol: Immunohistochemistry for Inflammation Markers in Paraffin-Embedded Tissue
1. Deparaffinization and Rehydration
-
Incubate slides in xylene (or a xylene substitute) for 2 x 10 minutes.[1][2]
-
Incubate slides in 70% ethanol for 3 minutes.[1]
-
Rinse slides in distilled water for 5 minutes.[2]
2. Antigen Retrieval This step is crucial and the method (heat-induced or enzymatic) and buffer composition depend on the primary antibody.
-
Heat-Induced Epitope Retrieval (HIER):
-
Place slides in a staining jar containing a suitable antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat the buffer with the slides to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.[2]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 2 x 5 minutes.
3. Peroxidase and Avidin/Biotin Blocking
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[2][3]
-
Rinse with TBST for 2 x 5 minutes.
-
(Optional, for biotin-based detection systems) Incubate with Avidin and then Biotin blocking solutions for 15 minutes each, with washes in between.
4. Blocking and Primary Antibody Incubation
-
Incubate slides in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in TBST) for 1 hour at room temperature to reduce non-specific binding.[3]
-
Incubate slides with the primary antibody (e.g., anti-TNF-α, anti-IL-6, anti-COX-2, or anti-NF-κB p65) diluted in antibody diluent overnight at 4°C in a humidified chamber.[1]
5. Detection
-
Rinse slides in TBST for 3 x 5 minutes.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse slides in TBST for 3 x 5 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse slides in TBST for 3 x 5 minutes.
6. Chromogen and Counterstaining
-
Incubate slides with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate develops (typically 1-10 minutes).[2]
-
Rinse slides in distilled water.
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.[1]
-
"Blue" the hematoxylin in running tap water or a suitable bluing reagent.[1]
7. Dehydration and Mounting
-
Dehydrate the slides through graded alcohols (70%, 95%, 100%).[1][2]
-
Clear in xylene (or substitute) and mount with a permanent mounting medium.[1][2]
Visualizations
Inflammatory Signaling Pathway
The following diagram illustrates a simplified inflammatory signaling pathway that is often targeted by anti-inflammatory drugs. The markers TNF-α, IL-6, COX-2, and NF-κB are key components of this pathway.[4][5][6][7]
Caption: Simplified NF-κB inflammatory signaling pathway.
Experimental Workflow
The diagram below outlines the major steps in the immunohistochemistry protocol, from tissue preparation to final analysis.
Caption: General workflow for immunohistochemistry.
References
- 1. cdn.hellobio.com [cdn.hellobio.com]
- 2. cdn.origene.com [cdn.origene.com]
- 3. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 4. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential inhibitory effects of the polyphenol ellagic acid on inflammatory mediators NF-kappaB, iNOS, COX-2, TNF-alpha, and IL-6 in 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of TGF-beta, TNF-alpha, IL-beta and IL-6 alone or in combination, and tyrosine kinase inhibitor on cyclooxygenase expression, prostaglandin E2 production and bone resorption in mouse calvarial bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bronchoalveolar Lavage Fluid Analysis Following Administration of a Novel NCE (BI-L-239)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bronchoalveolar lavage (BAL) is a minimally invasive procedure that provides a window into the cellular and biochemical environment of the lower respiratory tract.[1][2] The analysis of BAL fluid is a critical tool in respiratory medicine and drug development for assessing lung inflammation, infection, and injury.[3] These application notes provide a detailed protocol for the collection and analysis of bronchoalveolar lavage (BAL) fluid in preclinical or clinical studies to evaluate the pharmacological effects of BI-L-239, a hypothetical novel chemical entity (NCE) designed to modulate inflammatory responses in the lungs.
BI-L-239 is postulated to be an inhibitor of the pro-inflammatory Janus kinase (JAK) signaling pathway, which is implicated in the pathogenesis of various inflammatory lung diseases. By analyzing changes in the cellular and cytokine profiles of BAL fluid after administration of BI-L-239, researchers can gain insights into its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables present hypothetical data from a preclinical study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, comparing a vehicle control group to a group treated with BI-L-239.
Table 1: Total and Differential Cell Counts in BAL Fluid
| Treatment Group | Total Cells (x 10^5) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) | Eosinophils (%) |
| Vehicle Control | 8.2 ± 1.5 | 25.4 ± 4.1 | 68.3 ± 5.2 | 5.1 ± 1.8 | 1.2 ± 0.5 |
| BI-L-239 (10 mg/kg) | 3.5 ± 0.8 | 65.7 ± 6.3 | 28.9 ± 4.7 | 4.3 ± 1.5 | 1.1 ± 0.4 |
Table 2: Pro-inflammatory Cytokine Levels in BAL Fluid Supernatant
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 1250 ± 210 | 1800 ± 350 | 950 ± 180 |
| BI-L-239 (10 mg/kg) | 450 ± 95 | 650 ± 150 | 320 ± 75 |
Experimental Protocols
Bronchoalveolar Lavage (BAL) Procedure
This protocol is adapted for a murine model but can be conceptually applied to other species with appropriate modifications to volumes and equipment.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Tracheal cannula (e.g., 20G catheter)
-
1 mL syringe
-
Suture silk
-
Dissection tools
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes) on ice
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Place the animal in a supine position and perform a midline cervical incision to expose the trachea.
-
Carefully insert the tracheal cannula into the trachea and secure it with a suture to prevent leakage.
-
Instill a fixed volume of pre-warmed sterile PBS (e.g., 0.5 mL for a mouse) into the lungs via the cannula using a 1 mL syringe.
-
Gently aspirate the fluid back into the syringe. The recovered fluid is the first BAL fraction.
-
Repeat the instillation and aspiration steps two more times with fresh PBS.
-
Pool the recovered BAL fluid fractions in a collection tube kept on ice. A recovery of at least 30% of the instilled volume is recommended for optimal sampling.[4]
-
Record the total recovered volume.
BAL Fluid Processing and Cell Analysis
Materials:
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin)
-
Differential stain (e.g., Diff-Quik, Wright-Giemsa)
-
Microscope with oil immersion objective
-
Refrigerated centrifuge
Procedure:
-
Total Cell Count:
-
Gently mix the pooled BAL fluid.
-
Take an aliquot (e.g., 10 µL) and determine the total number of cells using a hemocytometer or an automated cell counter.
-
Express the result as total cells per mL of recovered BAL fluid or as the total number of cells recovered per lavage.[2]
-
-
Differential Cell Count:
-
Centrifuge the remaining BAL fluid at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.[2]
-
Carefully aspirate the supernatant and store it at -80°C for subsequent biochemical analysis.
-
Resuspend the cell pellet in a small volume of PBS.
-
Prepare cytocentrifuge slides (e.g., by spinning 50,000 cells onto a glass slide).
-
Air-dry the slides and stain them with a differential stain.
-
Count at least 300 cells under a microscope using an oil immersion lens and classify them as macrophages, neutrophils, lymphocytes, or eosinophils based on their morphology.
-
Express the results as the percentage of each cell type.
-
Cytokine Analysis (ELISA)
Materials:
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
BAL fluid supernatant (stored at -80°C)
-
Microplate reader
Procedure:
-
Thaw the stored BAL fluid supernatant on ice.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Briefly, this involves adding the BAL supernatant and standards to antibody-coated microplate wells, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Caption: Hypothetical signaling pathway of BI-L-239.
Caption: Experimental workflow for BAL fluid analysis.
References
- 1. ildcare.nl [ildcare.nl]
- 2. Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 4. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Enofelast in a Murine Model of Allergic Asthma Using Methacholine Challenge
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "Enofelast" is considered a hypothetical compound for the purposes of this document. The following application note is a template protocol based on established methodologies for evaluating novel anti-inflammatory agents in preclinical asthma models.
Introduction
Airway hyperresponsiveness (AHR) is a defining characteristic of asthma, representing an exaggerated bronchoconstrictive response to various stimuli.[1][2][3][4] The methacholine challenge test is a widely used and standardized method in both clinical and preclinical settings to assess AHR.[5] Methacholine, a synthetic analogue of acetylcholine, directly stimulates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[5] In asthmatic subjects, this response is significantly amplified.[1]
Animal models, particularly murine models of allergic asthma, are crucial for investigating disease mechanisms and for the preclinical evaluation of new therapeutic agents.[6][7] These models typically involve sensitizing an animal to an allergen, such as ovalbumin (OVA), followed by subsequent airway challenges to induce an asthma-like phenotype characterized by eosinophilic airway inflammation, mucus hypersecretion, and AHR.[6][8][9]
This document provides a detailed protocol for assessing the therapeutic potential of this compound, a hypothetical anti-inflammatory agent, on AHR in an OVA-sensitized and challenged mouse model. The primary endpoint is the measurement of airway resistance in response to increasing doses of methacholine.
Hypothetical Mechanism of Action: this compound
For the context of this protocol, this compound is postulated to be a potent and selective inhibitor of key pathways driving eosinophilic inflammation. Eosinophils are key effector cells in allergic asthma, contributing to AHR through the release of cytotoxic granule proteins, pro-inflammatory mediators, and cytokines.[10][11][12][13][14] this compound is hypothesized to act by downregulating the signaling cascade initiated by T-helper 2 (Th2) cytokines, such as Interleukin-5 (IL-5), which are critical for eosinophil proliferation, survival, and recruitment.[14][15] By inhibiting this pathway, this compound is expected to reduce eosinophilic infiltration into the airways, thereby ameliorating AHR.
Caption: Hypothetical signaling pathway of this compound in allergic airway inflammation.
Experimental Protocol
This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent evaluation of this compound's effect on methacholine-induced AHR.
Materials and Reagents
-
Animals: 6-8 week old female BALB/c mice.[7]
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Alum) (Thermo Fisher Scientific).
-
Challenge Agent: Methacholine chloride (MCh) (Sigma-Aldrich).
-
Vehicle: Phosphate-buffered saline (PBS), Sterile Water for Injection.
-
Anesthetic: Ketamine/Xylazine cocktail or equivalent.
-
Test Compound: this compound (dissolved in an appropriate vehicle).
-
Equipment:
-
Invasive lung function measurement system (e.g., FlexiVent).
-
Aerosol nebulizer.
-
Tracheostomy cannulas.
-
Surgical tools.
-
Experimental Workflow
References
- 1. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCP Check | AZ EpiCentral Global [global.epicentralmed.com]
- 4. Airway hyperresponsiveness in severe asthma | AZ EpiCentral US [us.epicentralmed.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Eosinophils in Asthmatic Inflammation: Benefits and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eosinophilic inflammation: An Appealing Target for Pharmacologic Treatments in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement and Possible Role of Eosinophils in Asthma Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Eosinophilic Inflammation in Allergic Asthma [frontiersin.org]
- 14. Eosinophilic bioactivities in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A trial of oral corticosteroids for persistent systemic and airway inflammation in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enofelast Technical Support Center: DMSO Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Enofelast in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is advisable to first dissolve this compound in pure DMSO before diluting it to the desired concentration with your aqueous buffer or cell culture medium. For instance, a product information sheet for a similar compound suggests that for maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Is my this compound in DMSO solution stable at room temperature?
A4: It is not recommended to store this compound in DMSO at room temperature for extended periods. One study on the stability of a large compound library in DMSO at room temperature showed that by one year, a significant percentage of compounds had degraded[1]. For optimal results, always store your this compound stock solution at the recommended frozen temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed after diluting DMSO stock solution in an aqueous buffer. | The aqueous solubility of this compound is low, and the final concentration in the aqueous buffer exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Perform a serial dilution of the DMSO stock solution into the aqueous buffer while vortexing to ensure proper mixing.- Warm the aqueous buffer slightly before adding the DMSO stock solution. |
| Inconsistent experimental results using the same this compound stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution from solid this compound.- Ensure the stock solution is aliquoted and that each aliquot is used only once.- Verify the storage temperature of your freezer. |
| Difficulty dissolving this compound powder in DMSO. | The this compound powder may have absorbed moisture, or the DMSO may not be of sufficient purity. | - Ensure you are using anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and vortex to aid dissolution.- Use sonication for a short period to break up any clumps. |
Data Summary
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅FO |
| Molecular Weight | 242.29 g/mol |
| Synonyms | BI-L-239 |
Table 2: Recommended Storage of this compound in DMSO
| Storage Condition | Duration | Recommendation |
| Room Temperature | Not Recommended | Potential for degradation. |
| 4°C | Short-term (days) | Use with caution; monitor for precipitation. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Optimal for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 242.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.42 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway and Experimental Workflow
This compound's therapeutic target is believed to be alpha-Enolase (ENO1), a key enzyme in the glycolytic pathway that is also implicated in cancer progression through the PI3K/Akt signaling pathway.
Caption: this compound inhibits ENO1, a downstream effector of the PI3K/Akt pathway.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
Technical Support Center: Optimizing Enofelast Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Enofelast for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel compound like this compound, a broad concentration range should be initially screened to determine its potency. Based on published data for other stilbene derivatives, which often exhibit biological activity in the micromolar range, a preliminary study using a wide range of concentrations is recommended. A typical starting range could be from 1 nM to 100 µM, using 10-fold dilutions.[1] This initial screen will help identify an approximate effective concentration (e.g., EC50 or IC50) and guide the selection of a narrower concentration range for subsequent, more detailed experiments.
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like many organic small molecules, is likely to have good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the common in vitro assays used to assess the biological activity of stilbene derivatives like this compound?
A3: Stilbene derivatives are evaluated using a variety of in vitro assays to characterize their biological effects. Common assays include:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell survival and proliferation (e.g., MTT, XTT, or neutral red uptake assays).[2][3][4][5][6][7]
-
Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes, such as cyclooxygenases (COX-1/COX-2) or histone demethylases (LSD1).[8][9]
-
Gene and Protein Expression Analysis: To investigate the compound's effect on the expression of target genes and proteins (e.g., qPCR, Western blotting).
-
Signaling Pathway Analysis: To elucidate the mechanism of action by examining the modulation of specific signaling cascades.
Q4: What should I do if I observe poor solubility of this compound in my cell culture medium?
A4: Poor solubility can lead to inaccurate and irreproducible results. If you observe precipitation of this compound in your culture medium, consider the following troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous environment of the cell culture medium.
-
Increase the DMSO Concentration (with caution): While the final DMSO concentration should be kept low, a slight increase (e.g., up to 0.5%) might be necessary for some compounds. However, it is essential to run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a Different Solvent: If DMSO is problematic, other solvents like ethanol could be tested, again with appropriate vehicle controls.
-
Prepare Fresh Dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting, uneven cell seeding, or compound precipitation. | Ensure proper mixing of all reagents and cell suspensions. Visually inspect wells for even cell distribution. Prepare fresh compound dilutions and check for any signs of precipitation. |
| No observable effect at expected concentrations | Compound inactivity, degradation, or incorrect concentration. | Verify the identity and purity of the this compound sample. Check for proper storage conditions. Perform a wide dose-response curve to ensure the effective concentration range was not missed. Consider the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| Cell death observed in vehicle control wells | High solvent (e.g., DMSO) concentration or contamination. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Test for mycoplasma and other microbial contamination in your cell cultures. |
Guide 2: Determining the Optimal Concentration Range
| Step | Action | Purpose |
| 1. Preliminary Range-Finding Study | Test a wide range of this compound concentrations (e.g., 1 nM to 100 µM with 10-fold dilutions). | To identify the approximate concentration range where a biological response occurs and to identify the maximum non-toxic concentration. |
| 2. Narrowing the Concentration Range | Based on the preliminary data, select a narrower range of concentrations (e.g., 8-12 concentrations with 2-fold or 3-fold dilutions) centered around the estimated EC50/IC50. | To generate a more precise dose-response curve and accurately determine the potency of this compound. |
| 3. Replicate Experiments | Repeat the experiment with the optimized concentration range at least three independent times. | To ensure the reproducibility and statistical significance of the results. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with medium containing different concentrations of this compound. Include wells with medium alone (negative control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting unexpected in vitro assay results.
Caption: Potential signaling pathways modulated by stilbenoids.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry [mdpi.com]
- 3. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 8. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro evaluation of stilbene derivatives as novel LSD1 inhibitors for AML therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-LOX Inhibitors in Guinea Pig Asthma Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-lipoxygenase (5-LOX) inhibitors in guinea pig models of asthma.
Frequently Asked Questions (FAQs)
Q1: Why is the guinea pig a suitable model for studying the role of 5-LOX inhibitors in asthma?
A1: The guinea pig is a well-established model for asthma research due to several key similarities to human asthma pathophysiology. The airway anatomy, pharmacology of airway smooth muscle, and the profile of inflammatory mediators, including the significant role of leukotrienes in bronchoconstriction, closely resemble that of humans. This makes the guinea pig model particularly relevant for evaluating the efficacy of anti-asthmatic drugs that target the 5-LOX pathway.
Q2: What are the most common methods for inducing an asthma-like phenotype in guinea pigs?
A2: The most common method is sensitization and subsequent challenge with an allergen, typically ovalbumin (OVA). Sensitization is usually achieved by intraperitoneal (i.p.) or subcutaneous (s.c.) injections of OVA, often with an adjuvant like aluminum hydroxide. After a sensitization period, the animals are challenged with aerosolized OVA to induce an asthmatic response, which includes bronchoconstriction, airway hyperresponsiveness (AHR), and airway inflammation.
Q3: What are the different routes of administration for 5-LOX inhibitors in guinea pig models, and what are the considerations for each?
A3: 5-LOX inhibitors can be administered via several routes, each with its own advantages and disadvantages:
-
Oral Gavage: Allows for precise dosing and is a common route for preclinical studies. However, it can be stressful for the animals and requires proper technique to avoid injury. The formulation of the inhibitor is critical to ensure adequate solubility and absorption.
-
Intraperitoneal (i.p.) Injection: A common and relatively easy method for systemic administration. It offers rapid absorption, though it may not fully mimic the clinical route of administration for orally available drugs.
-
Inhalation/Aerosol: This route delivers the drug directly to the lungs, which can be advantageous for respiratory diseases. However, achieving consistent and quantifiable dosing can be challenging.
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability, which is useful for mechanistic studies. However, it is more invasive and may require catheterization for repeated dosing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy of 5-LOX Inhibitor | 1. Inadequate Dose: The dose may be too low to achieve therapeutic concentrations in the lung tissue. 2. Poor Bioavailability: The inhibitor may have poor absorption or be rapidly metabolized. 3. Timing of Administration: The inhibitor may not have been administered at the optimal time relative to the allergen challenge. 4. Alternative Inflammatory Pathways: Other inflammatory pathways not targeted by the 5-LOX inhibitor may be predominant in the model. | 1. Conduct a dose-response study to determine the optimal dose. 2. Investigate the pharmacokinetic profile of the inhibitor in guinea pigs. Consider alternative formulations or routes of administration to improve bioavailability. 3. Vary the time of inhibitor administration prior to the allergen challenge (e.g., 1, 2, 4 hours before). 4. Measure a broader range of inflammatory mediators to assess the involvement of other pathways. Consider combination therapy with inhibitors of other pathways (e.g., cyclooxygenase inhibitors). |
| High Variability in Asthmatic Response | 1. Inconsistent Sensitization: Variability in the sensitization protocol can lead to differing immune responses. 2. Variable Allergen Challenge: Inconsistent aerosol delivery can result in different levels of airway inflammation. 3. Genetic Variability: Outbred guinea pig strains can have inherent differences in their response to allergens. | 1. Standardize the sensitization protocol, including the dose and administration of OVA and adjuvant. 2. Ensure consistent aerosol particle size and delivery duration during the challenge. Monitor and control the environmental conditions in the exposure chamber. 3. Use a sufficient number of animals per group to account for biological variability. If possible, consider using an inbred strain, although this may not fully represent the heterogeneity of human asthma. |
| Adverse Effects in Guinea Pigs | 1. Off-Target Effects: The 5-LOX inhibitor may have unintended pharmacological effects. 2. Toxicity: The dose of the inhibitor may be too high, leading to systemic toxicity. 3. Vehicle Effects: The vehicle used to dissolve or suspend the inhibitor may be causing adverse reactions. | 1. Review the literature for known off-target effects of the specific inhibitor. Consider using a structurally different 5-LOX inhibitor to confirm that the observed effects are on-target. 2. Conduct a preliminary toxicity study to determine the maximum tolerated dose. Monitor animals closely for signs of distress, weight loss, or changes in behavior. 3. Run a vehicle-only control group to assess any effects of the vehicle. If the vehicle is suspected to be the cause, explore alternative, more inert vehicles. |
| Difficulty with Drug Formulation | 1. Poor Solubility: Many 5-LOX inhibitors are poorly soluble in aqueous solutions. | 1. Test a range of pharmaceutically acceptable vehicles, such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO) with saline, or cyclodextrins, to improve solubility. Ensure the final concentration of any organic solvent is low and well-tolerated by the animals. |
Quantitative Data Summary
The following tables summarize the effects of various 5-LOX inhibitors on key parameters in guinea pig asthma models.
Table 1: Effect of 5-LOX Inhibitors on Airway Hyperresponsiveness (AHR)
| Inhibitor | Dose and Route | Challenge | Effect on AHR | Reference |
| MK-886 | Not specified | Repeated antigen challenge | Prevented the leftward shift in the dose-response curve to acetylcholine. | [1] |
| Zileuton | Not specified | Antigen and arachidonic acid challenge | Inhibited leukotriene-dependent bronchospasm. | [2] |
Table 2: Effect of 5-LOX Inhibitors on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Inhibitor | Dose and Route | Challenge | Effect on Eosinophil Count | Effect on Neutrophil Count | Reference |
| MK-886 | Not specified | Repeated antigen challenge | Did not inhibit airway eosinophilia. | Not reported | [1] |
| Zileuton | Not specified | Allergic inflammation in mice | Inhibited eosinophil influx. | Inhibited neutrophil influx. | [2] |
Note: Data on the specific percentage of reduction in cell counts for different 5-LOX inhibitors in guinea pig models is limited in the readily available literature. Researchers are encouraged to perform their own dose-response studies and cell differentiations.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol is a generalized procedure based on common practices. Specific details may need to be optimized for individual experimental goals.
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used.
2. Sensitization:
-
On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 0.5 mL of a solution containing 100 µg ovalbumin (OVA) and 100 mg aluminum hydroxide (adjuvant) in saline.
-
On day 7, administer a booster i.p. injection of 0.5 mL of a solution containing 50 µg OVA and 50 mg aluminum hydroxide in saline.
3. Allergen Challenge:
-
From day 14, expose the sensitized guinea pigs to an aerosol of 0.5% OVA in saline for 10 minutes daily for 7-10 consecutive days.
-
Use a whole-body plethysmography chamber to deliver the aerosol and to monitor airway responsiveness.
4. Administration of 5-LOX Inhibitor:
-
The 5-LOX inhibitor or vehicle control should be administered at a predetermined time before each OVA challenge. The route of administration (e.g., oral gavage, i.p. injection) and the vehicle should be optimized for the specific inhibitor being tested.
5. Assessment of Asthmatic Phenotype:
-
Airway Hyperresponsiveness (AHR): Measure AHR by challenging the animals with increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) and recording the changes in airway resistance.
-
Bronchoalveolar Lavage (BAL): At the end of the study, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Histopathology: Collect lung tissue for histological analysis to assess airway inflammation, mucus production, and structural changes.
Intraperitoneal (i.p.) Injection Protocol for Guinea Pigs
1. Restraint:
-
Properly restrain the guinea pig to expose the abdomen. One common method is to hold the animal with its back against your forearm and secure its head and shoulders with one hand, while using the other hand to support its hindquarters.
2. Injection Site:
-
The recommended injection site is the lower right abdominal quadrant to avoid the cecum.
3. Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and use a new sterile needle at a different site.
-
Slowly inject the solution.
-
Withdraw the needle and monitor the animal for any signs of distress.
Oral Gavage Protocol for Guinea Pigs
1. Restraint:
-
Gently but firmly restrain the guinea pig to prevent movement. The animal should be held in an upright position.
2. Gavage Needle:
-
Use a flexible or soft-tipped gavage needle appropriate for the size of the guinea pig to minimize the risk of esophageal injury.
3. Procedure:
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the substance.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
Caption: 5-Lipoxygenase (5-LOX) Signaling Pathway in Asthma.
Caption: Experimental Workflow for Evaluating 5-LOX Inhibitors.
References
Mitigating off-target effects of BI-L-239 in cell culture
Welcome to the technical support center for BI-L-239, a selective inhibitor of the novel kinase, Kinase-X. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BI-L-239 effectively in cell culture experiments and mitigating potential off-target effects.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with BI-L-239.
Issue 1: Higher-than-expected cytotoxicity or unexpected cell death at effective concentrations.
-
Possible Cause: Off-target effects on kinases essential for cell survival. While BI-L-239 is highly selective for Kinase-X, it may exhibit inhibitory activity against other kinases at higher concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Re-evaluate the EC50 of BI-L-239 in your specific cell line using a downstream biomarker of Kinase-X activity.
-
Titrate Concentration: Perform a dose-response curve with a wider range of concentrations to determine the optimal concentration that inhibits Kinase-X without inducing significant cell death.
-
Use a More Selective Compound (if available): If off-target effects are confirmed and problematic, consider using a structurally different Kinase-X inhibitor as a control to see if the phenotype persists.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.
-
Issue 2: Lack of expected phenotype or biological effect despite confirmed target engagement.
-
Possible Cause:
-
Redundant Signaling Pathways: The targeted pathway may have compensatory mechanisms that bypass the inhibition of Kinase-X.
-
Cell Line Specificity: The role of Kinase-X may not be critical in the chosen cell line.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use techniques like Western Blot to verify the inhibition of downstream effectors of Kinase-X.
-
Pathway Analysis: Investigate potential parallel or compensatory signaling pathways that might be active in your cell model. Consider combination therapy with an inhibitor of the compensatory pathway.
-
Screen Multiple Cell Lines: Test BI-L-239 in a panel of cell lines to identify models that are sensitive to Kinase-X inhibition.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause:
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and serum concentration.[1][2]
-
Compound Handling: Prepare fresh stock solutions of BI-L-239 and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Metabolic Profiling: For critical experiments, consider analyzing the metabolic state of the cells to ensure consistency.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for BI-L-239 in cell culture?
A1: We recommend starting with a concentration range of 1 nM to 10 µM in a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The IC50 for Kinase-X inhibition is approximately 50 nM in biochemical assays.
Q2: How should I prepare and store BI-L-239?
A2: BI-L-239 is supplied as a solid. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.
Q3: What are the known off-target effects of BI-L-239?
A3: BI-L-239 has been profiled against a panel of kinases and shows high selectivity for Kinase-X. However, at concentrations above 1 µM, it may inhibit other kinases such as Kinase-Y and Kinase-Z. Please refer to the selectivity profile table below for more details.
Q4: How can I confirm that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect?
A4: To confirm on-target activity, we recommend the following strategies:
-
Use a structurally unrelated Kinase-X inhibitor: If a similar phenotype is observed, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase-X and see if it phenocopies the effect of BI-L-239.[3][4]
-
Rescue experiment: Overexpress a BI-L-239-resistant mutant of Kinase-X. If the phenotype is reversed, it confirms on-target activity.
Data Presentation
Table 1: Kinase Selectivity Profile of BI-L-239
| Kinase Target | IC50 (nM) |
| Kinase-X | 50 |
| Kinase-Y | 1,200 |
| Kinase-Z | 2,500 |
| Kinase-A | >10,000 |
| Kinase-B | >10,000 |
Table 2: Effect of BI-L-239 on Cell Viability in Different Cell Lines
| Cell Line | Kinase-X Expression | EC50 for Viability (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 8.2 |
| Cell Line C | High | 0.7 |
Experimental Protocols
1. Kinase Activity Assay (Biochemical)
-
Objective: To determine the IC50 of BI-L-239 against Kinase-X.
-
Materials: Recombinant Kinase-X, peptide substrate, ATP, BI-L-239, kinase buffer, detection reagent.
-
Procedure:
-
Prepare a serial dilution of BI-L-239.
-
In a 384-well plate, add Kinase-X, the peptide substrate, and the diluted BI-L-239.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell Viability Assay
-
Objective: To determine the effect of BI-L-239 on cell proliferation and viability.
-
Materials: Cells, culture medium, BI-L-239, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of BI-L-239.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value for cell viability.
-
3. Western Blot Analysis for Target Engagement
-
Objective: To confirm the inhibition of the Kinase-X signaling pathway in cells.
-
Materials: Cells, BI-L-239, lysis buffer, primary antibodies (anti-phospho-Substrate-X, anti-Substrate-X, anti-Actin), secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with BI-L-239 at various concentrations for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the level of phospho-Substrate-X inhibition.
-
Visualizations
Caption: Fictional Kinase-X signaling pathway and the inhibitory action of BI-L-239.
Caption: Experimental workflow for investigating potential off-target effects of BI-L-239.
Caption: Troubleshooting decision tree for experiments with BI-L-239.
References
- 1. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of Enofelast efficacy studies
Welcome to the technical support center for Enofelast, a potent and selective inhibitor of the NLRP3 inflammasome. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of this compound efficacy studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 protein, a key component of the innate immune system's inflammasome complex. It prevents the ATP-hydrolysis-dependent conformational change in NLRP3, which is necessary for its activation and the subsequent assembly of the inflammasome. By inhibiting NLRP3, this compound blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What are the recommended positive and negative controls for an this compound efficacy study?
A2:
-
Positive Control (Inhibitor): A well-characterized NLRP3 inhibitor, such as MCC950, should be used to confirm that the experimental system is responsive to NLRP3 inhibition.
-
Vehicle Control: The vehicle in which this compound is dissolved (e.g., DMSO) should be used as a negative control to account for any effects of the solvent.
-
Negative Control (Cell-based): For in vitro studies, cells deficient in NLRP3 (e.g., Nlrp3 knockout macrophages) can be used to demonstrate the specificity of this compound for the NLRP3 pathway.[1]
-
Stimulation Controls: Cells should be treated with the priming signal (e.g., LPS) alone and the activation signal (e.g., ATP or Nigericin) alone to ensure that both signals are required for inflammasome activation in your system.
Q3: At what stage of the NLRP3 activation pathway does this compound act?
A3: this compound acts on the activation step (Signal 2) of the NLRP3 inflammasome pathway. It does not interfere with the priming step (Signal 1), which involves the upregulation of NLRP3 and pro-IL-1β expression.[2][3][4] This can be verified experimentally by measuring pro-IL-1β levels within the cell lysate, which should not be affected by this compound treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IL-1β secretion between replicates. | - Inconsistent cell seeding density.- Uneven application of stimuli or this compound.- Variation in incubation times.- Cell stress due to handling. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for the addition of reagents.- Standardize all incubation times precisely.- Handle cells gently and minimize the time they are outside the incubator. |
| No or low IL-1β secretion in positive control wells (LPS + ATP/Nigericin). | - Inadequate cell priming (Signal 1).- Suboptimal concentration or duration of the activation signal (Signal 2).- Cells are not viable or are from a high passage number.- Reagents (LPS, ATP, Nigericin) have lost activity. | - Titrate LPS concentration and priming time (typically 2-4 hours).- Perform a dose-response and time-course experiment for the activation signal.- Use low-passage cells and confirm viability with a trypan blue exclusion assay.- Aliquot and store reagents at the recommended temperature; use fresh aliquots for each experiment. |
| This compound appears to inhibit the priming step (reduced pro-IL-1β levels). | - Potential off-target effects of this compound at high concentrations.- Cytotoxicity of this compound. | - Perform a dose-response curve for this compound and use the lowest effective concentration.- Assess cell viability in the presence of this compound using an MTT or LDH assay. If cytotoxic, consider a different formulation or a shorter incubation time. |
| Inconsistent Western blot results for cleaved caspase-1. | - Low protein concentration in the supernatant.- Inefficient protein precipitation.- Suboptimal antibody concentration or quality. | - Concentrate the supernatant using methods like TCA precipitation or centrifugal filter units.- Ensure complete precipitation and gentle washing of the protein pellet.- Titrate the primary antibody and use a validated antibody for cleaved caspase-1. |
Data Presentation
Quantitative data from this compound efficacy studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Efficacy of this compound on NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | IL-1β Secretion (pg/mL) | Caspase-1 Activity (Fold Change) | Cell Viability (%) |
| Vehicle Control (LPS + ATP) | 1250 ± 85 | 15.2 ± 1.8 | 95 ± 4 |
| This compound (1 µM) | 250 ± 30 | 3.1 ± 0.5 | 94 ± 5 |
| This compound (10 µM) | 55 ± 15 | 1.2 ± 0.3 | 92 ± 6 |
| MCC950 (1 µM) | 70 ± 20 | 1.5 ± 0.4 | 96 ± 3 |
| LPS only | 15 ± 5 | 1.1 ± 0.2 | 98 ± 2 |
| Untreated | 10 ± 3 | 1.0 ± 0.1 | 99 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of NLRP3 Inhibitors
| Compound | IL-1β Secretion IC50 (µM) | Caspase-1 Activity IC50 (µM) |
| This compound | 0.85 | 0.79 |
| MCC950 | 0.015 | 0.012 |
IC50 values were calculated from dose-response curves using non-linear regression.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the measurement of this compound's ability to inhibit NLRP3-dependent IL-1β secretion from mouse bone marrow-derived macrophages (BMDMs).
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS (from E. coli O111:B4)
-
ATP or Nigericin
-
This compound
-
MCC950 (positive control)
-
Vehicle (e.g., DMSO)
-
Mouse IL-1β ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Methodology:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS in serum-free DMEM for 2-4 hours at 37°C.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh serum-free DMEM containing this compound, MCC950, or vehicle at the desired concentrations. Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes) to each well.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for IL-1β and LDH measurement. The cell pellet can be lysed for intracellular protein analysis.
-
Quantification:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability by measuring LDH release in the supernatant or by performing an MTT assay on the remaining cells.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Canonical NLRP3 inflammasome activation pathway indicating the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro screening of this compound efficacy.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Adjusting for vehicle effects in Enofelast experiments
Welcome to the technical support center for Enofelast experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies with this compound, particularly concerning vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: Due to its chemical structure as a stilbene derivative, this compound is expected to have low aqueous solubility. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with such properties. It is crucial to use a minimal concentration of DMSO to dissolve this compound effectively, and the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to minimize its own biological effects on the cells.
Q2: What are the potential side effects of using DMSO as a vehicle?
A2: DMSO is not inert and can have various effects on cells, including but not limited to, alterations in gene expression, induction of cell differentiation, and effects on cell viability and proliferation. At higher concentrations, it can be cytotoxic. Therefore, it is essential to include a vehicle control in your experiments to distinguish the effects of this compound from those of the solvent.
Q3: How do I properly control for vehicle effects in my this compound experiments?
A3: A vehicle control group is essential in every experiment. This group should consist of cells treated with the same concentration of the vehicle (e.g., DMSO) as the cells treated with this compound, but without the drug. This allows you to subtract any background effects caused by the solvent itself.
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration of this compound will depend on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the effective concentration range. Based on studies with other Enolase inhibitors, a starting range of low nanomolar to micromolar concentrations could be appropriate.
Q5: For how long should I treat the cells with this compound?
A5: The ideal treatment duration will vary depending on the endpoint being measured. For cell viability or proliferation assays, a longer incubation of 6-7 days may be suitable. For mechanistic studies looking at signaling pathway modulation, a shorter treatment time, for example 72 hours, might be more appropriate. A time-course experiment is recommended to determine the optimal incubation time for your specific assay.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my this compound-treated cells.
-
Possible Cause: The vehicle (e.g., DMSO) may be exerting its own biological effects, confounding the results.
-
Troubleshooting Steps:
-
Verify Vehicle Control: Ensure that a vehicle control group (cells treated with the same concentration of vehicle as the drug-treated group) is included in every experiment.
-
Lower Vehicle Concentration: If possible, try to reduce the final concentration of the vehicle in your cell culture medium. This may require preparing a more concentrated stock solution of this compound.
-
Test Alternative Vehicles: If DMSO toxicity is suspected, consider exploring other solubilizing agents, although this will require significant validation.
-
Problem 2: My this compound stock solution appears cloudy or precipitated upon dilution in cell culture medium.
-
Possible Cause: this compound may be precipitating out of solution due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is sufficient to maintain this compound in solution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Sonication: Brief sonication of the diluted this compound solution (before adding to cells) may help to redissolve any precipitate. Use with caution to avoid degradation of the compound.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.
-
Experimental Protocols
Table 1: Example Experimental Groups for an In Vitro Cell Viability Assay
| Group Name | Treatment | Purpose |
| Untreated Control | Cell Culture Medium Only | Baseline cell viability |
| Vehicle Control | Cell Culture Medium + 0.1% DMSO | To measure the effect of the vehicle on cell viability |
| This compound (Low Conc.) | Cell Culture Medium + 0.1% DMSO + Low [this compound] | To assess the effect of a low concentration of this compound |
| This compound (High Conc.) | Cell Culture Medium + 0.1% DMSO + High [this compound] | To assess the effect of a high concentration of this compound |
Detailed Methodology: In Vitro Cell Viability Assay for this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of a relevant cancer cell line (e.g., a glioma cell line like D423, which has been used in studies of other ENO1 inhibitors).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Relevant cancer cell line (e.g., D423 glioma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., Crystal Violet, MTT, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure that the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed a non-toxic level (e.g., 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Include a set of wells with medium only as an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 6-7 days for a cell viability endpoint).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method (e.g., Crystal Violet staining).
-
For Crystal Violet, fix the cells, stain with the dye, wash, and then solubilize the dye.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for an in vitro cell viability experiment.
Logical Relationship of Controls
Caption: Logical relationship of experimental controls.
Technical Support Center: Enhancing the in vivo Bioavailability of Enofelast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Enofelast.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of this compound?
A1: The low bioavailability of this compound is primarily attributed to its poor aqueous solubility. This compound is a lipophilic compound (XLogP3 ≈ 4.7) with a molecular weight of 242.29 g/mol , which suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[1][2] Poor solubility limits the dissolution rate of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What is the suspected mechanism of action for this compound?
A2: While specific clinical data is limited, based on its name, this compound is hypothesized to be an inhibitor of enolase. Enolase is a key enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[3][4] By inhibiting this enzyme, this compound may disrupt cellular energy metabolism, which is a target in various disease models.[5][6]
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).[7][8]
-
Chemical Modifications: Modifying the chemical structure of the drug to improve its solubility, such as creating soluble prodrugs.
-
Formulation Approaches: Incorporating the drug into advanced delivery systems. This includes solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and complexation with agents like cyclodextrins.[9][10]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate in In Vitro Assays
Problem: this compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids.
Possible Causes & Solutions:
| Cause | Recommended Troubleshooting Step | Expected Outcome |
| Large Particle Size | Employ particle size reduction techniques such as micronization or nanosuspension. | Increased surface area leading to a faster dissolution rate. |
| Poor Wettability | Incorporate a surfactant or a wetting agent in the formulation. | Improved dispersion and wetting of the drug particles. |
| Crystalline Structure | Investigate the use of amorphous solid dispersions with a hydrophilic polymer. | Conversion to a higher-energy amorphous state can significantly increase apparent solubility and dissolution. |
Issue 2: Low Oral Absorption and High First-Pass Metabolism
Problem: Even with improved dissolution, the in vivo bioavailability of this compound remains low, suggesting poor permeation across the intestinal epithelium and/or significant first-pass metabolism.
Possible Causes & Solutions:
| Cause | Recommended Troubleshooting Step | Expected Outcome |
| Low Membrane Permeability | Formulate this compound in a lipid-based drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS). | The lipidic nature of the formulation can enhance permeation through the intestinal membrane and may facilitate lymphatic uptake, bypassing the liver and reducing first-pass metabolism.[9][10] |
| Efflux by Transporters | Co-administer with a known P-glycoprotein (P-gp) inhibitor (in preclinical models) to assess the impact of efflux. | Increased intracellular concentration and improved absorption if this compound is a P-gp substrate. |
| Extensive First-Pass Metabolism | Consider the development of a prodrug of this compound that is more water-soluble and less susceptible to first-pass metabolism. | The prodrug would be converted to the active this compound in vivo, potentially leading to higher systemic exposure. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model BCS Class II Compound (Similar to this compound)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated (Aqueous Suspension) | 55 ± 12 | 4.0 ± 1.5 | 350 ± 75 | 100 (Reference) |
| Micronized Suspension | 110 ± 25 | 2.5 ± 1.0 | 780 ± 150 | 223 |
| Solid Dispersion (1:5 Drug:Polymer) | 250 ± 50 | 1.5 ± 0.5 | 1850 ± 300 | 529 |
| Nano-suspension | 320 ± 60 | 1.0 ± 0.5 | 2400 ± 450 | 686 |
| SEDDS Formulation | 450 ± 80 | 1.0 ± 0.5 | 3100 ± 550 | 886 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a defined period (e.g., 2-4 hours).
-
Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To improve the solubility and oral absorption of this compound by formulating it in a lipid-based system.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve this compound in the chosen excipient mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterize the resulting SEDDS formulation for self-emulsification time, droplet size of the resulting emulsion, and drug content.
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound as an enolase inhibitor.
Caption: Workflow for overcoming the low bioavailability of this compound.
References
- 1. This compound | C16H15FO | CID 6439222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Enolase: A Key Player in the Metabolism and a Probable Virulence Factor of Trypanosomatid Parasites—Perspectives for Its Use as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Gibbs energy of metabolic reactions: V. Enolase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enolase 1 stimulates glycolysis to promote chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energy metabolism during exercise in patients with β‐enolase deficiency (GSDXIII) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
Technical Support Center: Interpreting Variable Airway Hyperresponsiveness Data with Enofelast
Disclaimer: Enofelast is a hypothetical compound used for illustrative purposes within this technical support guide. The data, mechanisms, and protocols described are based on established principles of airway hyperresponsiveness research and are intended to guide researchers in their experimental design and data interpretation for novel investigational drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our methacholine challenge (PC20) results in the this compound treatment group. What could be the cause?
A1: High variability in PC20 values is a known challenge in airway hyperresponsiveness (AHR) studies.[1][2] Several factors could contribute to this observation in your this compound experiments:
-
Subject-Specific Factors:
-
Baseline Lung Function: The degree of hyperresponsiveness can be dependent on the baseline FEV1.[3] Ensure that subjects in your treatment and placebo groups have comparable baseline lung function.
-
Underlying Inflammation: Asthma is a heterogeneous disease.[4] The "variable" component of AHR is linked to airway inflammation.[2][5] this compound's effect may be more pronounced in subjects with a specific inflammatory phenotype (e.g., high eosinophils). Consider stratifying your data by inflammatory biomarkers.
-
Concurrent Exposures: Allergen exposure or viral infections can temporarily increase AHR, adding to variability.[2]
-
-
Experimental Protocol:
-
Method of Measurement: While both provocative concentration (PC20) and provocative dose (PD20) are used, PD20, which accounts for the actual dose delivered, may be a more robust measure.[1]
-
Standardization: Strict adherence to standardized protocols for methacholine challenge is crucial to minimize procedural variability.[5]
-
Q2: Why are we seeing a significant improvement in mannitol challenge (PD15) but a less pronounced change in methacholine challenge (PC20) with this compound treatment?
A2: This is an interesting finding and may point towards the mechanism of action of this compound. Methacholine acts directly on muscarinic receptors on the airway smooth muscle, while mannitol is an indirect stimulus that causes the release of bronchoconstrictor mediators from inflammatory cells like mast cells.[5][6]
A greater effect on the mannitol challenge suggests that this compound may primarily act by modulating airway inflammation rather than directly causing bronchodilation.[5] This could involve stabilizing mast cells, reducing eosinophilic inflammation, or inhibiting the release of inflammatory mediators.
Hypothetical Data Summary: this compound vs. Placebo
| Parameter | This compound (Mean ± SD) | Placebo (Mean ± SD) | p-value |
| Methacholine PC20 (mg/mL) | |||
| Baseline | 4.2 ± 1.5 | 4.5 ± 1.8 | >0.05 |
| Post-Treatment | 5.8 ± 2.1 | 4.7 ± 1.9 | <0.05 |
| Mannitol PD15 (mg) | |||
| Baseline | 300 ± 150 | 315 ± 160 | >0.05 |
| Post-Treatment | 550 ± 180 | 330 ± 170 | <0.001 |
| Sputum Eosinophils (%) | |||
| Baseline | 4.5 ± 2.0 | 4.2 ± 1.8 | >0.05 |
| Post-Treatment | 1.5 ± 0.8 | 4.0 ± 1.7 | <0.001 |
| Fractional Exhaled Nitric Oxide (FeNO) (ppb) | |||
| Baseline | 45 ± 15 | 42 ± 13 | >0.05 |
| Post-Treatment | 25 ± 10 | 40 ± 12 | <0.01 |
Troubleshooting Guides
Issue: Inconsistent FeNO measurements post-Enofelast administration.
Fractional exhaled nitric oxide (FeNO) is a marker of eosinophilic airway inflammation.[4][7] Inconsistent readings can confound the interpretation of this compound's anti-inflammatory effects.
Troubleshooting Steps:
-
Standardize Collection: Ensure that all FeNO measurements are performed according to the manufacturer's instructions for the analysis device and in line with ATS/ERS guidelines.
-
Control for Confounding Factors:
-
Diet: Nitrate-rich foods can elevate FeNO levels. Ensure subjects follow a consistent diet before testing.
-
Medication: Confirm that subjects have adhered to washout periods for any medications that could affect FeNO levels.
-
Smoking: Smoking can acutely decrease FeNO levels.
-
-
Device Calibration: Regularly check the calibration of the FeNO measurement device.
Experimental Protocols
Methacholine Challenge Protocol (Based on ATS Guidelines)
-
Subject Preparation:
-
Subjects should withhold short-acting bronchodilators for at least 8 hours, long-acting bronchodilators for 24-48 hours, and inhaled corticosteroids as per study protocol.
-
Perform baseline spirometry to obtain FEV1. The subject must have a baseline FEV1 of >60-70% of their predicted value.
-
-
Aerosol Generation:
-
Use a calibrated nebulizer that delivers a known output.
-
Prepare serial dilutions of methacholine chloride in buffered saline (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL).
-
-
Procedure:
-
The subject inhales 5 breaths of saline aerosol as a control.
-
Measure FEV1 30 and 90 seconds after inhalation.
-
Administer increasing concentrations of methacholine at 5-minute intervals.
-
Measure FEV1 after each dose.
-
The test is terminated when FEV1 has fallen by ≥20% from baseline or the highest concentration has been administered.
-
-
Calculation:
-
The PC20 is calculated by interpolation of the last two data points on the log-transformed dose-response curve.
-
Mannitol Challenge Protocol
-
Subject Preparation:
-
Similar withholding of medications as for the methacholine challenge.
-
Baseline FEV1 should be >60% of predicted.
-
-
Procedure:
-
The subject inhales the contents of a 0 mg (empty) capsule as a control.
-
Administer progressively increasing doses of dry powder mannitol (5, 10, 20, 40, 80, 160, 160, 160 mg) via an inhaler device.
-
Measure FEV1 60 seconds after each dose.
-
The test is terminated when FEV1 has fallen by ≥15% from baseline or a cumulative dose of 635 mg has been administered.
-
-
Calculation:
-
The PD15 is the cumulative dose of mannitol that causes a ≥15% fall in FEV1.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on AHR.
Caption: Hypothetical mechanism of this compound on indirect AHR.
Caption: Decision tree for troubleshooting variable AHR data.
References
- 1. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relationship of Airway Hyperresponsiveness and Airway Inflammation: Airway Hyperresponsiveness in Asthma: Its Measurement and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. A trial of oral corticosteroids for persistent systemic and airway inflammation in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Airway Hyperresponsiveness in Asthma: Mechanisms, Clinical Significance, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. global.epicentralmed.com [global.epicentralmed.com]
- 7. FeNO in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Protocols for Enofelast Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Enofelast and its analogs (Usnoflast/ZYIL1, Selnoflast) in preclinical animal models. The information provided herein is intended to facilitate the refinement of animal protocols, ensuring humane treatment and the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound and its analogs, Usnoflast (ZYIL1) and Selnoflast, are selective, orally active small molecule inhibitors of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] this compound blocks the activation of the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade.[3][4] This mechanism makes it a promising therapeutic candidate for a variety of inflammatory and neurodegenerative diseases.[1][5][6]
Q2: In which animal models has this compound (or its analogs) been studied?
A2: Preclinical studies of this compound and its analogs have been conducted in various animal models, including mice, rats, and non-human primates.[1][2][6][7][8][9][10][11] These studies have investigated its efficacy in models of neuroinflammation, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS).[1][6][8][9][10][11]
Q3: What are the principles of the 3Rs and how do they apply to this compound research?
A3: The 3Rs stand for Replacement, Reduction, and Refinement, which are guiding principles for the ethical use of animals in research.
-
Replacement involves using non-animal methods where possible. For this compound research, this could include in vitro studies using cell cultures to screen for efficacy and toxicity before moving to animal models.
-
Reduction aims to minimize the number of animals used while still obtaining statistically significant data. This can be achieved through careful experimental design and statistical power analysis.
-
Refinement focuses on minimizing animal pain, suffering, and distress.[12] This includes using appropriate anesthesia and analgesia, optimizing drug administration techniques, and providing environmental enrichment.
Q4: What is the bioavailability and distribution of this compound (Usnoflast/ZYIL1) in animal models?
A4: Usnoflast (ZYIL1) has been shown to be orally active and display a good pharmacokinetic profile in mice, rats, and primates.[2] Studies have demonstrated that it distributes to the brain and cerebrospinal fluid (CSF) in these species, with concentrations exceeding the IC50 values for NLRP3 inhibition.[2][6][7][8][9][10][11]
Troubleshooting Guides
Issue 1: Variability in Efficacy in a Mouse Model of Colitis
-
Question: We are observing high variability in the therapeutic effect of this compound in our DSS-induced colitis mouse model. What could be the cause?
-
Answer:
-
DSS Administration: Inconsistent administration of Dextran Sulfate Sodium (DSS) can lead to variable disease severity. Ensure the DSS concentration in drinking water is consistent and that water consumption is monitored for each cage.
-
Gut Microbiome: The composition of the gut microbiome can influence the severity of DSS-induced colitis and the response to treatment. Consider co-housing animals or using litter from a single source to normalize the microbiome across experimental groups. The role of the NLRP3 inflammasome can be dual-staged in IBD models, and its activation may even be protective in the early stages of mucosal repair.[13]
-
Drug Formulation and Administration: Ensure this compound is properly solubilized or suspended and that the oral gavage technique is consistent to ensure accurate dosing.
-
Issue 2: Adverse Effects Observed in a Parkinson's Disease Mouse Model
-
Question: We are seeing unexpected adverse effects, such as weight loss and lethargy, in our MPTP-induced Parkinson's disease mouse model treated with this compound. What should we do?
-
Answer:
-
Dose Reduction: The observed effects may be dose-related. Consider performing a dose-response study to identify the minimum effective dose with the fewest side effects.
-
Refined Administration: If using oral gavage, ensure proper technique to avoid stress and potential esophageal injury. Training and competency in this technique are crucial.[14][15][16][17] Consider alternative, less stressful methods of administration if possible, such as formulation in palatable food.
-
Supportive Care: Provide supportive care such as softened, palatable food on the cage floor and hydration support to animals showing signs of distress.
-
Monitor for Off-Target Effects: While this compound is a selective NLRP3 inhibitor, at higher doses, off-target effects could occur. Some studies with other NLRP3 inhibitors have noted adverse renal effects in certain disease models, so monitoring kidney function could be considered.[18][19][20]
-
Issue 3: Difficulty with Oral Gavage in Mice
-
Question: Our research staff is having difficulty with the oral gavage procedure for this compound administration, leading to animal stress and potential inaccuracies in dosing. What are some refinement strategies?
-
Answer:
-
Proper Restraint: Use a firm but gentle restraint technique to secure the mouse and minimize movement.[21]
-
Correct Gavage Needle: Use a flexible, soft-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal or stomach perforation.[14]
-
Measurement of Gavage Needle Length: Before insertion, measure the needle from the corner of the mouth to the last rib to ensure it reaches the stomach without going too far.
-
Technique: Insert the needle gently along one side of the mouth, allowing the mouse to swallow the tip before advancing it smoothly into the esophagus. Do not force the needle.[15][16]
-
Training: Ensure all personnel performing oral gavage are properly trained and demonstrate proficiency.
-
Data Presentation
Table 1: In Vitro Potency of Usnoflast (ZYIL1) against NLRP3 Inflammasome Activation
| Cell Type | Activator | IC50 | Reference |
| THP-1 cells | Nigericin | 11 nM | [4] |
| Human PBMCs | ATP | 4.5 nM | [4] |
| Primary mouse microglia | Nigericin | 43 nM | [2][4] |
Table 2: Preclinical Oral Dosing of Usnoflast (ZYIL1) in a Mouse Model of Parkinson's Disease
| Animal Model | Dosing Regimen | Outcome | Reference |
| MPTP-induced Parkinson's disease | 10-60 mg/kg, orally, twice daily for 5 weeks | Improved motor dysfunction, reduced α-synuclein accumulation | [4] |
Table 3: Pharmacokinetic Parameters of Selnoflast in a Phase 1b Human Study (for reference)
| Parameter | Value | Unit | Reference |
| Tmax (median) | 1 | hour | [13] |
| Mean Ctrough (Day 5) | 2.66 | µg/mL | [13] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Parkinson's Disease (MPTP Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Parkinson's Disease: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection according to established protocols.
-
This compound Administration:
-
Behavioral Assessment: Perform motor function tests such as the rotarod test and pole test at baseline and at regular intervals throughout the study.
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra and striatum.
-
Measure levels of α-synuclein aggregation in brain tissue.
-
Analyze brain tissue for markers of neuroinflammation, such as IL-1β and caspase-1.[4]
-
Protocol 2: Evaluation of this compound in a Mouse Model of Colitis (DSS Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Administer 2-3% Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg) once or twice daily.[22]
-
Treatment can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of clinical signs).
-
-
Clinical Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of colon tissue to assess inflammation, ulceration, and crypt damage.
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in colon tissue homogenates.[23]
-
Mandatory Visualization
Caption: NLRP3 Inflammasome Activation Pathway and Site of this compound Inhibition.
Caption: General Experimental Workflow for Preclinical Studies of this compound.
References
- 1. Zydus Lifesciences' Usnoflast Shows Promise in Phase IIa ALS Trial [trial.medpath.com]
- 2. A novel selective NLRP3 inhibitor shows disease-modifying potential in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. expresspharma.in [expresspharma.in]
- 9. zyduslife.com [zyduslife.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. zyduslife.com [zyduslife.com]
- 12. Frontiers | Need of orthogonal approaches in neurological disease modeling in mouse [frontiersin.org]
- 13. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. scribd.com [scribd.com]
- 18. Adverse renal effects of NLRP3 inflammasome inhibition by MCC950 in an interventional model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse renal effects of NLRP3 inflammasome inhibition by MCC950 in an interventional model of diabetic kidney disease [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Enofelast vs. Zileuton: A Comparative Guide for Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enofelast and zileuton, two 5-lipoxygenase (5-LO) inhibitors, based on available preclinical data relevant to asthma research. This document is intended to assist researchers in understanding the pharmacological profiles of these compounds and in designing future preclinical studies.
Introduction
Asthma is a chronic inflammatory disease of the airways in which leukotrienes play a crucial pathogenic role. These inflammatory mediators, synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, contribute to bronchoconstriction, mucus secretion, and airway inflammation. Inhibition of 5-LO is a therapeutic strategy to mitigate these effects. This guide compares two such inhibitors: this compound and the clinically approved drug, zileuton.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Both this compound and zileuton exert their therapeutic effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all leukotrienes. By blocking this initial step, both compounds effectively suppress the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2]
References
A Comparative Guide to the Efficacy of BI-L-239 (Enofelast) and Other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor BI-L-239, also known as Enofelast, with other notable inhibitors in the class. The comparative efficacy is presented through a summary of quantitative experimental data, detailed methodologies of key assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of 5-LOX Inhibitors
The inhibitory potency of various 5-LOX inhibitors is typically evaluated by measuring their ability to reduce the production of leukotrienes, key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy. The following table summarizes the IC50 values for BI-L-239 and other selected 5-LOX inhibitors from in vitro studies.
| Inhibitor | Common Name/Code | Assay System | Target Measured | IC50 Value (µM) | Reference |
| BI-L-239 | This compound | Chopped Guinea Pig Lung | LTB4 Generation | 2.48 | [1] |
| Zileuton | - | Human Whole Blood | LTB4 Biosynthesis | 0.9 | [2] |
| Human PMNLs | LTB4 Biosynthesis | 0.4 | [2] | ||
| Rat PMNLs | LTB4 Biosynthesis | 0.4 | [2] | ||
| MK-886 | - | A23187-stimulated Neutrophils | 5-HETE, LTB4 | 0.01-0.014 | [3] |
| A-64077 | Zileuton analogue | - | - | - | |
| AA-861 | - | Human Whole Blood (LPS-stimulated) | PG Release | 31.1 ± 12.6 | [1] |
| BWA4C | - | Human Whole Blood (LPS-stimulated) | PG Release | 3.7 ± 1.9 | [1] |
| CJ-13,610 | - | Human PMNLs (A23187-stimulated) | 5-LO Product Formation | 0.07 | |
| Human Whole Blood (LPS-stimulated) | PG Release | 26.9 ± 6.4 | [1] |
Note: The IC50 values presented are from different studies and assay systems, which can influence the results. Direct comparison should be made with caution. PMNLs: Polymorphonuclear Leukocytes; LTB4: Leukotriene B4; 5-HETE: 5-Hydroxyeicosatetraenoic acid; PG: Prostaglandin; LPS: Lipopolysaccharide.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: The 5-Lipoxygenase (5-LOX) pathway, illustrating the conversion of arachidonic acid to pro-inflammatory leukotrienes and the points of inhibition by various compounds.
Caption: A generalized workflow for determining the in vitro efficacy of 5-LOX inhibitors by measuring Leukotriene B4 (LTB4) levels.
Experimental Protocols
Inhibition of LTB4 Biosynthesis in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.
Materials:
-
Freshly drawn human venous blood collected in tubes containing heparin.
-
5-LOX inhibitors (e.g., BI-L-239, Zileuton) dissolved in a suitable solvent (e.g., DMSO).
-
Calcium Ionophore A23187 stock solution.
-
Phosphate Buffered Saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4.
-
Microplate reader.
Procedure:
-
Blood Aliquoting: Aliquot 1 mL of heparinized human whole blood into microcentrifuge tubes.
-
Inhibitor Incubation: Add the desired concentrations of the 5-LOX inhibitor or vehicle control to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Initiate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 10 µM.
-
Incubation: Incubate the samples for 30 minutes at 37°C with gentle agitation.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and adding 10 µL of 100 mM EDTA.
-
Plasma Separation: Centrifuge the samples at 1,000 x g for 15 minutes at 4°C.
-
LTB4 Measurement: Collect the plasma supernatant and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
5-LOX Activity Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This cell-based assay provides a more specific assessment of 5-LOX inhibition in a primary inflammatory cell type.
Materials:
-
Isolated human PMNLs.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
5-LOX inhibitors.
-
Calcium Ionophore A23187.
-
Methanol.
-
LTB4 ELISA kit.
Procedure:
-
PMNL Preparation: Isolate PMNLs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the cells in HBSS.
-
Cell Incubation: Aliquot the PMNL suspension (e.g., 5 x 10^6 cells/mL) into reaction tubes.
-
Inhibitor Treatment: Add the 5-LOX inhibitors at various concentrations or vehicle control and pre-incubate for 10 minutes at 37°C.
-
Stimulation: Add Calcium Ionophore A23187 (final concentration 5 µM) to initiate LTB4 production.
-
Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Sample Processing: Centrifuge the samples to pellet the cell debris.
-
LTB4 Quantification: Analyze the supernatant for LTB4 content using an ELISA kit.
-
IC50 Determination: Calculate the IC50 value as described for the whole blood assay.
This guide provides a foundational comparison of BI-L-239 with other 5-LOX inhibitors based on available scientific literature. For further in-depth analysis, it is recommended to consult the primary research articles cited.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
Enofelast and Montelukast: A Head-to-Head In Vivo Comparison of Two Anti-Inflammatory Agents
A detailed review of the available in vivo data for Enofelast and Montelukast reveals a critical gap in the scientific literature: a lack of direct head-to-head comparative studies. While both compounds have been investigated for their anti-inflammatory properties, particularly in the context of respiratory diseases, their in vivo performance has not been directly benchmarked against each other in preclinical or clinical trials. This guide, therefore, provides a comparative analysis based on their distinct mechanisms of action and a summary of their individual in vivo efficacy data, drawing from separate studies. This approach allows for an indirect comparison of their therapeutic strategies pending the availability of direct comparative research.
Executive Summary
Montelukast, a well-established cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, has a large body of evidence from in vivo studies and extensive clinical use demonstrating its efficacy in treating asthma and allergic rhinitis.[1][2][3] It acts by blocking the pro-inflammatory effects of cysteinyl leukotrienes. In contrast, this compound is identified as a 5-lipoxygenase (5-LO) inhibitor, targeting an earlier step in the leukotriene biosynthetic pathway. The publicly available in vivo data for this compound is considerably more limited, precluding a robust, direct comparison of its efficacy against montelukast.
This guide will delineate the distinct signaling pathways targeted by each compound, present the available quantitative in vivo data from separate studies in structured tables, and provide representative experimental protocols to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanisms of Action: Targeting the Leukotriene Pathway at Different Points
The anti-inflammatory effects of both this compound and montelukast are centered on the leukotriene pathway, a critical mediator of inflammation in allergic and respiratory conditions. However, they intervene at different stages of this cascade.
Montelukast is a selective and potent antagonist of the CysLT1 receptor.[1][2] By competitively binding to this receptor, it prevents the downstream effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[1][2]
This compound acts upstream of montelukast by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme is crucial for the initial step in the conversion of arachidonic acid to all leukotrienes, including both cysteinyl leukotrienes and LTB4, a potent chemoattractant for neutrophils.
Signaling Pathway Diagrams
In Vivo Efficacy Data
The following tables summarize the available in vivo data for this compound and montelukast from separate studies. It is crucial to reiterate that these data are not from head-to-head comparative trials and therefore, direct comparisons of potency and efficacy should be made with caution.
This compound: In Vivo Data
Due to the limited publicly available data for this compound, a comprehensive table of in vivo efficacy cannot be constructed at this time.
Montelukast: In Vivo Efficacy Data from Preclinical and Clinical Studies
| Model/Study Population | Key Efficacy Endpoints | Results | Reference |
| Ovalbumin-sensitized mice | Airway Hyperresponsiveness (AHR) | Montelukast significantly modulated AHR. | [4] |
| Ovalbumin-sensitized mice | Mucus-producing cells | Montelukast in combination with formoterol showed a beneficial effect in reducing mucus-producing cells. | [4] |
| Adults and children (≥6 years) with chronic asthma | Forced Expiratory Volume in 1 second (FEV1) | Montelukast significantly improved FEV1 in placebo-controlled clinical trials. | [1][5] |
| Adults and children with chronic asthma | β2-agonist use | Montelukast significantly reduced the need for rescue β2-agonist use. | [1][5] |
| Patients with exercise-induced asthma | Fall in pulmonary function post-exercise | Montelukast treatment attenuated the decrease in pulmonary function following exercise. | [1][5] |
| Asthmatic children (add-on to ICS) | Morning Peak Expiratory Flow (PEF) | Montelukast as an add-on to inhaled corticosteroids (ICS) significantly increased morning PEF compared to theophylline. | [6] |
| Asthmatic children (add-on to ICS) | Evening Peak Expiratory Flow (PEF) | Montelukast as an add-on to ICS significantly increased evening PEF compared to theophylline at week 4. | [6] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vivo studies. Below is a representative experimental workflow for an in vivo asthma model, which could be adapted to evaluate compounds like this compound or montelukast.
Representative In Vivo Asthma Model Experimental Workflow
Protocol Details:
-
Animal Model: BALB/c mice are commonly used for allergic asthma models.
-
Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA), an allergen, mixed with an adjuvant like aluminum hydroxide (Alum) on day 0 and receive a booster on day 14.
-
Challenge: From day 21 to 23, sensitized mice are challenged with intranasal or aerosolized OVA to induce an allergic airway response.
-
Treatment: The test compounds (this compound or montelukast) or vehicle are administered, typically orally or intraperitoneally, at a specified time before each OVA challenge.
-
Assessment: 24 to 48 hours after the final challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation, Periodic acid-Schiff for mucus production) to assess inflammation and airway remodeling.
-
Discussion and Future Directions
The available data clearly establish montelukast as an effective antagonist of the CysLT1 receptor with proven in vivo efficacy in various models of asthma and in clinical practice.[3][7][8] this compound, by targeting the 5-LO enzyme, offers a broader inhibition of the leukotriene pathway, which could theoretically provide additional anti-inflammatory benefits by also blocking the production of LTB4. However, without direct comparative in vivo studies, the relative efficacy and safety of these two approaches remain speculative.
Future research should prioritize head-to-head in vivo studies comparing this compound and montelukast in well-established models of respiratory and inflammatory diseases. Such studies should include comprehensive dose-response analyses and a broad range of inflammatory and physiological endpoints to provide a definitive comparison of their therapeutic potential. This would be invaluable for the scientific and drug development communities in understanding the optimal point of intervention in the leukotriene pathway for various inflammatory conditions.
References
- 1. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Montelukast in asthma: a review of its efficacy and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. A randomized open-label comparative study of montelukast versus theophylline added to inhaled corticosteroid in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Enofelast: A Novel TSLP Inhibitor Against Standard-of-Care Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enofelast, a hypothetical novel monoclonal antibody targeting Thymic Stromal Lymphopoietin (TSLP), against current standard-of-care therapies for severe asthma. The objective is to present a clear, data-driven analysis to inform research and development decisions in the field of respiratory medicine. The data presented for this compound is simulated based on the established clinical outcomes of the TSLP inhibitor class, exemplified by Tezepelumab, to provide a realistic benchmark.
Introduction to this compound
This compound is a proposed first-in-class human monoclonal antibody (IgG2λ) that binds to and inhibits TSLP, an epithelial-derived cytokine that acts as an upstream mediator in the inflammatory cascade of asthma. By neutralizing TSLP, this compound aims to broadly inhibit downstream inflammatory pathways, including those mediated by IL-4, IL-5, and IL-13, thereby reducing airway inflammation, preventing asthma exacerbations, and improving lung function across a wide range of patients with severe asthma, irrespective of their specific inflammatory phenotype (e.g., eosinophilic or allergic).[1][2][3][4]
Mechanism of Action: TSLP Inhibition
TSLP is released by airway epithelial cells in response to various triggers, such as allergens, viruses, and pollutants.[3][5] It plays a critical role by activating multiple immune cells, including dendritic cells, which then promote the differentiation of T helper 2 (Th2) cells.[2][5] This leads to the release of key downstream cytokines like IL-4, IL-5, and IL-13, which drive the hallmark features of asthma: eosinophilic inflammation, IgE production, mucus hypersecretion, and airway hyperresponsiveness.[2][3]
This compound, by binding to TSLP, prevents its interaction with its heterodimeric receptor, effectively blocking the initiation of this inflammatory cascade.[1][4][6] This upstream intervention distinguishes it from other biologics that target more downstream components of the pathway.
Caption: this compound's mechanism of action via TSLP inhibition.
Comparative Efficacy Data
The following tables summarize the clinical performance of this compound (simulated data) in comparison to established standard-of-care therapies for severe asthma. The data for standard-of-care therapies are representative of outcomes reported in pivotal clinical trials.
Table 1: Reduction in Annualized Asthma Exacerbation Rate (AAER)
| Therapy Class | Agent(s) | Target Population | AAER Reduction vs. Placebo |
| TSLP Inhibitor | This compound (Simulated) | Broad Severe Asthma | ~56-60% [7][8] |
| Anti-IL-5/5Rα | Mepolizumab, Benralizumab | Severe Eosinophilic Asthma | ~50-55% |
| Anti-IgE | Omalizumab | Severe Allergic Asthma | ~30-50% |
| ICS/LABA/LAMA | Fluticasone/Umeclidinium/Vilanterol | Severe Asthma | ~20-30% (vs. ICS/LABA) |
Table 2: Improvement in Lung Function and Biomarkers
| Therapy Class | Agent(s) | Δ FEV1 (L) vs. Placebo | Δ FeNO (ppb) vs. Placebo | Δ Blood Eosinophils (cells/µL) vs. Placebo |
| TSLP Inhibitor | This compound (Simulated) | ~0.13 - 0.21 [6] | Significant Reduction [6] | Significant Reduction [6] |
| Anti-IL-5/5Rα | Mepolizumab, Benralizumab | ~0.10 - 0.15 | Variable/No significant change | Near-complete depletion (Benralizumab) or significant reduction (Mepolizumab) |
| Anti-IgE | Omalizumab | ~0.10 - 0.12 | Variable/No significant change | No direct effect |
| ICS/LABA/LAMA | Fluticasone/Umeclidinium/Vilanterol | ~0.10 - 0.15 (vs. ICS/LABA) | N/A | N/A |
| FEV1: Forced Expiratory Volume in 1 second; FeNO: Fractional Exhaled Nitric Oxide. |
Table 3: Oral Corticosteroid (OCS) Sparing Effect
| Therapy Class | Agent(s) | Key OCS Reduction Outcome |
| TSLP Inhibitor | This compound (Simulated) | ~90% of patients achieve ≤5 mg/day OCS dose [9][10] |
| Anti-IL-5/5Rα | Benralizumab, Mepolizumab | Significant reduction in median OCS dose; >50% of patients achieve ≥50% dose reduction |
| Anti-IgE | Omalizumab | Significant reduction in OCS dose requirements |
Experimental Protocols
The simulated data for this compound is based on a standard Phase III, multicenter, randomized, double-blind, placebo-controlled trial design, mirroring studies like the NAVIGATOR trial for Tezepelumab.[8]
Key Methodologies:
-
Study Population: Patients (12-80 years) with severe, uncontrolled asthma receiving medium- or high-dose inhaled corticosteroids (ICS) plus at least one other controller medication (e.g., a long-acting β2-agonist [LABA]). Participants would have a history of two or more exacerbations in the previous year.
-
Intervention: Subcutaneous injection of this compound (e.g., 210 mg) or placebo every 4 weeks for 52 weeks.
-
Primary Endpoint: The annualized rate of asthma exacerbations over the 52-week treatment period. An exacerbation is defined as a worsening of asthma requiring systemic glucocorticoids for at least 3 days, or a hospitalization or emergency department visit.[11][12]
-
Key Secondary Endpoints:
-
OCS-Sparing Trial Design: A separate study would enroll patients with OCS-dependent severe asthma. Following a run-in period to optimize the baseline OCS dose, patients would receive this compound or placebo with a mandated OCS reduction protocol over 48-52 weeks. The primary endpoint would be the percentage reduction in the final OCS dose compared to baseline while maintaining asthma control.[9][10]
-
Data Analysis: The primary endpoint (AAER) is typically analyzed using a negative binomial regression model to account for overdispersion of count data. Secondary continuous endpoints (FEV1, biomarkers) are analyzed using mixed-model for repeated measures (MMRM).
References
- 1. Tezepelumab: a novel biological therapy for the treatment of severe uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Tezepelumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Thymic stromal lymphopoietin: a new cytokine in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of tezepelumab (TEZSPIRE®) and clinical trial results in asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Phase III Data Reaffirms Tezepelumab’s Potential for Severe Asthma - BioSpace [biospace.com]
- 8. Efficacy of Tezepelumab in Severe, Uncontrolled Asthma: Pooled Analysis of the PATHWAY and NAVIGATOR Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patientcareonline.com [patientcareonline.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. The asthma evidence base: a call for core outcomes in interventional trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An official American Thoracic Society/European Respiratory Society statement: asthma control and exacerbations: standardizing endpoints for clinical asthma trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. severeasthma.org.au [severeasthma.org.au]
- 14. d-nb.info [d-nb.info]
Assessing the therapeutic window of Enofelast versus other leukotriene modifiers
A detailed examination of the therapeutic efficacy and safety profiles of Montelukast, Zafirlukast, and Zileuton in the management of inflammatory airway diseases.
Introduction
Leukotriene modifiers are a class of oral medications prescribed for the chronic treatment of asthma and allergic rhinitis. Their therapeutic effect is achieved by targeting the cysteinyl leukotriene (CysLT) pathway, a key contributor to the pathophysiology of these inflammatory conditions. This guide provides a comparative assessment of the therapeutic windows of three prominent leukotriene modifiers: Montelukast and Zafirlukast, which are leukotriene receptor antagonists (LTRAs), and Zileuton, a 5-lipoxygenase (5-LO) inhibitor. Understanding the therapeutic window—the range between the minimum effective concentration and the minimum toxic concentration—is crucial for optimizing treatment outcomes while minimizing adverse effects. This comparison is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
The therapeutic action of these drugs hinges on their distinct mechanisms for disrupting the leukotriene signaling cascade. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that cause bronchoconstriction, increased mucus production, and airway edema.[1]
-
Leukotriene Receptor Antagonists (LTRAs): Montelukast and Zafirlukast act as competitive antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[2][3] By blocking the binding of cysteinyl leukotrienes to this receptor, they prevent the downstream inflammatory effects.[4]
-
5-Lipoxygenase (5-LO) Inhibitor: Zileuton takes a different approach by inhibiting the 5-lipoxygenase enzyme. This enzyme is critical for the synthesis of all leukotrienes from arachidonic acid.[5][6] Consequently, Zileuton reduces the overall production of leukotrienes.
Below is a diagram illustrating the points of intervention for these leukotriene modifiers within the signaling pathway.
Caption: Leukotriene Synthesis and Signaling Pathway Interventions.
Comparative Efficacy and Clinical Data
While direct comparative trials between all leukotriene modifiers are limited, existing studies and clinical guidelines provide insights into their relative efficacy. In general, leukotriene modifiers are considered alternative or add-on therapies to inhaled corticosteroids (ICS) for persistent asthma.[7]
| Feature | Montelukast | Zafirlukast | Zileuton |
| Asthma Control | More effective than placebo, but less effective than ICS.[8] | Demonstrates efficacy in most aspects of asthma control in placebo-controlled trials.[7] | ER version suggested to have better therapeutic efficacy for asthma compared to montelukast in one study.[7] |
| Allergic Rhinitis | More effective than placebo and comparable to second-generation antihistamines, but less effective than intranasal corticosteroids.[7][8] | Used off-label for allergic rhinitis.[2] | Not a primary indication. |
| Exercise-Induced Bronchoconstriction | Effective in preventing exercise-induced bronchoconstriction.[9] | Shown to prevent exercise-induced bronchospasm.[2] | Can be beneficial when administered before exercise.[10] |
| Onset of Action | Bronchodilation occurs within 2 hours of oral administration.[11] | Improvement in asthma symptoms can be seen within one week of starting treatment.[12] | Rapidly absorbed, with peak plasma concentration in about 1.7 hours.[10] |
Pharmacokinetics and Dosing
The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug interactions, which are key components of their therapeutic window.
| Parameter | Montelukast | Zafirlukast | Zileuton |
| Bioavailability | 64% (oral).[13] | Reduced by 40% when taken with food.[14] | Rapidly absorbed.[10] |
| Protein Binding | >99%.[15] | 99%, primarily to albumin.[2] | 93%.[16] |
| Metabolism | Extensively metabolized by CYP2C8, 3A4, and 2C9.[15] | Primarily metabolized by CYP2C9.[2] | Metabolized by CYP1A2, 2C9, and 3A4.[6] |
| Half-life | 2.7 to 5.5 hours.[13] | Approximately 10 hours.[2] | Approximately 2.5 hours (immediate-release).[6] |
| Standard Adult Dosage | 10 mg once daily.[9] | 20 mg twice daily.[2] | 600 mg extended-release tablet twice daily.[16] |
Safety and Tolerability: Defining the Upper Limits of the Therapeutic Window
The safety profile is a critical factor in determining the therapeutic window. While generally well-tolerated, each of these leukotriene modifiers has a distinct set of potential adverse effects.
| Adverse Effect Profile | Montelukast | Zafirlukast | Zileuton |
| Common Side Effects | Abdominal pain, cough, headache.[15] | Headaches, stomach upset.[14] | Dyspepsia, nausea. |
| Serious Adverse Events | Neuropsychiatric events (e.g., agitation, depression, suicidal thoughts) leading to an FDA boxed warning.[15] | Rare cases of life-threatening liver failure.[14] | Hepatotoxicity, requiring regular monitoring of liver function tests.[16] |
| Drug Interactions | Potential interactions with drugs metabolized by CYP2C8.[11] | Can increase prothrombin time when co-administered with warfarin. | Can increase levels of theophylline and warfarin.[17] |
Experimental Protocols
The data presented in this guide are derived from various clinical trials and pharmacokinetic studies. The methodologies for key assessments are summarized below.
Assessment of Efficacy in Asthma
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trials.
-
Primary Endpoints:
-
Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and at specified intervals throughout the trial.
-
Asthma Control Questionnaire (ACQ) or Asthma Control Test (ACT): Patient-reported outcomes to assess asthma symptoms and their impact on daily life.[18]
-
Frequency of rescue β2-agonist use: Recorded by patients in daily diaries.
-
Rate of asthma exacerbations: Defined as a worsening of asthma requiring systemic corticosteroids.
-
Caption: Workflow for a Typical Asthma Clinical Trial.
Pharmacokinetic Studies
-
Study Design: Open-label, single- or multiple-dose studies in healthy volunteers or the target patient population.
-
Methodology:
-
Serial blood samples are collected at predetermined time points after drug administration.
-
Plasma concentrations of the drug and its metabolites are quantified using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental or compartmental analysis.
-
Conclusion
The therapeutic windows of Montelukast, Zafirlukast, and Zileuton are defined by a balance of their efficacy and safety profiles. While all three are effective in managing inflammatory airway diseases, their distinct mechanisms of action, pharmacokinetic properties, and potential for adverse events necessitate individualized treatment approaches. Montelukast offers the convenience of once-daily dosing but carries a risk of neuropsychiatric side effects. Zafirlukast requires twice-daily dosing on an empty stomach and has a rare but serious risk of hepatotoxicity. Zileuton, a potent inhibitor of leukotriene synthesis, also carries a risk of liver injury, mandating regular monitoring. For researchers and drug development professionals, these comparisons highlight the ongoing need for novel leukotriene modifiers with improved safety profiles and wider therapeutic windows.
References
- 1. mdpi.com [mdpi.com]
- 2. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zileuton Monograph for Professionals - Drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medicaid.nv.gov [medicaid.nv.gov]
- 8. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. nyallergy.com [nyallergy.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Zafirlukast - Wikipedia [en.wikipedia.org]
- 15. Montelukast - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. Zyflo Filmtab, Zyflo (zileuton) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Comparative Study of Inhaled Corticosteroids and Leukotriene Receptor Antagonists As Controller Options for Mildly to Moderately Persistent, Stable Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Published Studies on Enofelast Prevents Reproducibility Analysis
The absence of published studies on Enofelast makes it impossible to fulfill the core requirements of the user's request. A guide on the reproducibility of published studies cannot be created when there are no studies to analyze. Consequently, the requested data presentation, including tables with quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated.
Further investigation into the development history or therapeutic area of this compound is also hampered by this lack of public-domain research. Without preclinical or clinical data, no objective comparison to alternative compounds or treatments can be made.
Therefore, until research on this compound is published in the scientific literature, a comparison guide on the reproducibility of its studies cannot be compiled.
Safety Operating Guide
Essential Safety and Handling Guide for Enamelast™
Note: The user query referenced "Enofelast." Based on search results, it is highly likely that this was a misspelling and the intended product is "Enamelast™," a professional dental fluoride varnish. This guide pertains to the safe handling of Enamelast™.
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for laboratory and clinical professionals handling Enamelast™. Adherence to these procedures is critical for ensuring personal safety and proper environmental management.
I. Personal Protective Equipment (PPE)
The Safety Data Sheet for Enamelast™ mandates the use of specific personal protective equipment to minimize exposure and associated risks.[1][2][3] The following table summarizes the required PPE for handling this product.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes and airborne particles.[4] Should fit properly and not interfere with vision or other PPE.[4] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves to prevent skin contact.[1][2][3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Lab Coat or Gown | A lab coat or gown should be worn over personal clothing. | |
| Respiratory Protection | Not generally required with adequate ventilation | Enamelast™ is a viscous gel, making inhalation unlikely.[1][5] However, if working in a poorly ventilated area or if mists are generated, a NIOSH-approved respirator may be necessary.[6] |
II. Hazard Identification and Safety Precautions
Enamelast™ is classified with several hazards that necessitate careful handling. The following table outlines these hazards and the corresponding precautionary statements.[1][2][3][5]
| Hazard Class | GHS Classification | Precautionary Statements |
| Physical Hazard | Flammable Liquid and Vapour (Flam. Liq. 3)[1][3][5] | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3] Keep container tightly closed.[1][2] Ground and bond container and receiving equipment.[1][2] Use explosion-proof electrical/ventilating/lighting equipment.[1][2][3] Use non-sparking tools.[1][2] Take action to prevent static discharges.[1][2] |
| Health Hazards | Acute Toxicity, Oral (Acute Tox. 4)[1][3][5] | Harmful if swallowed.[1][3][5] Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2] If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] |
| Acute Toxicity, Inhalation (Acute Tox. 4)[1][3][5] | Harmful if inhaled.[1][3][5] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] Use only outdoors or in a well-ventilated area.[1][2] If inhaled, remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |
| Skin Irritation (Skin Irrit. 2)[1][3][5] | Causes skin irritation.[1][3][5] Wear protective gloves/protective clothing.[1][2][3] Immediately wash with water and soap and rinse thoroughly.[1][5] If on skin, wash with plenty of soap and water.[2] Take off immediately all contaminated clothing and wash it before reuse.[2] | |
| Eye Irritation (Eye Irrit. 2)[1][5] | Causes serious eye irritation.[1][5] Wear eye protection/face protection.[1][2][3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention. | |
| Skin Sensitization (Skin Sens. 1)[1][3][5] | May cause an allergic skin reaction.[1][3][5] Contaminated work clothing should not be allowed out of the workplace.[1] | |
| Environmental Hazard | Harmful to aquatic life with long lasting effects (Aquatic Chronic 3)[1][3] | Avoid release to the environment.[1] |
III. First Aid Measures
In the event of exposure to Enamelast™, follow these first-aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | While inhalation is unlikely due to the product's viscosity, if it occurs, move the person to fresh air. If the person is unconscious, place them in a stable side position for transportation. Seek medical attention.[1][5] |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water.[1][5] |
| Eye Contact | Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1][5] |
| Ingestion | If large quantities are swallowed, seek immediate medical attention.[1] |
IV. Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the stability and safety of Enamelast™.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition.
-
Use non-sparking tools.
Storage:
-
Store in a well-ventilated place.
-
Protect from heat and direct sunlight.
V. Disposal Plan
Dispose of Enamelast™ and its container in accordance with local, regional, national, and international regulations.[3] Do not dispose of it in the sewer system or with household waste.
Waste Container Labeling and Management:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a complete list of their contents.[7]
-
The date the container was filled and the volume or weight of the waste should also be included on the label.[7]
-
Ensure waste containers are compatible with the material, are leak-proof, and have a tightly screwed cap.[7]
-
Do not fill waste containers beyond 90% of their capacity.[7]
Disposal of Empty Containers:
-
Thoroughly empty the contents of the container.
-
Triple rinse the empty container and collect all rinsate as chemical waste.[8]
-
Obliterate or remove the original label before disposal.[8]
VI. Logical Relationships in Handling Enamelast™
The following diagram illustrates the logical flow of safe handling procedures for Enamelast™, from preparation to disposal.
References
- 1. cdn.vanderven.de [cdn.vanderven.de]
- 2. cdn.vanderven.de [cdn.vanderven.de]
- 3. cdn.vanderven.de [cdn.vanderven.de]
- 4. osha.gov [osha.gov]
- 5. ultradent.com [ultradent.com]
- 6. envomask.com [envomask.com]
- 7. my.enmu.edu [my.enmu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
